Methylnissolin
Description
This compound has been reported in Lathyrus nissolia and Dalbergia odorifera with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-19-13-6-5-10-12-8-21-14-7-9(18)3-4-11(14)15(12)22-16(10)17(13)20-2/h3-7,12,15,18H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVGCLXUTLXAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73340-41-7 | |
| Record name | Methylnissolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Methylnissolin from Astragalus: A Technical Guide to Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylnissolin, an isoflavonoid with a pterocarpan core structure, and its glycoside derivative, this compound-3-O-glucoside, are exclusively found within the leguminous plants of the Astragalus genus. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and isolation, and a detailed examination of the key signaling pathways it modulates. All quantitative data are presented in structured tables for clarity, and complex biological and experimental processes are visualized through detailed diagrams.
Natural Sources of this compound
This compound and its primary glycoside are unique to the Astragalus genus, with notable concentrations found in species such as Astragalus membranaceus and Astragalus mongholicus. The distribution of these compounds within the plant is not uniform; this compound is predominantly concentrated in the roots, while its glycoside, this compound-3-O-glucoside, is more abundant in the stems and leaves.[1] This differential distribution suggests that various parts of the plant could be economically viable for targeted extraction.
The concentration of these isoflavonoids is also influenced by the geographical origin of the plant. For instance, studies have shown that the content of this compound and its glycoside varies significantly in Astragalus sourced from different regions in China, such as Shanxi, Inner Mongolia, Heilongjiang, and Gansu.[1]
Extraction and Isolation of this compound
While a definitive, standardized protocol for the preparative isolation of this compound is not extensively detailed in the current literature, methodologies for the extraction and purification of similar isoflavonoids from Astragalus provide a robust framework. High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective technique for the preparative isolation of isoflavones from Astragalus extracts.
General Extraction and Isolation Workflow
The following experimental workflow is a composite protocol based on established methods for isoflavonoid separation from Astragalus species.
Detailed Experimental Protocols
2.2.1. Preparation of Crude Extract
-
Maceration: Dried and powdered Astragalus root is macerated with 75% aqueous methanol or ethanol at room temperature. The mixture is typically agitated for a set period to ensure efficient extraction.
-
Filtration and Concentration: The resulting slurry is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-butanol, to enrich the isoflavonoid fraction.
2.2.2. High-Speed Counter-Current Chromatography (HSCCC) Purification
A two-phase solvent system is crucial for successful HSCCC separation. Based on protocols for similar isoflavonoids from Astragalus, a system composed of ethyl acetate-ethanol-water or n-hexane-chloroform-methanol-water in various ratios is effective.
-
Solvent System Preparation: The selected solvents are thoroughly mixed and allowed to equilibrate to form two distinct phases (upper and lower).
-
HSCCC Operation: The HSCCC column is first filled with the stationary phase, after which the crude extract, dissolved in a small volume of the solvent system, is injected. The mobile phase is then pumped through the column at a specific flow rate, and the apparatus is rotated at high speed.
-
Fraction Collection and Analysis: The eluent is collected in fractions, and each fraction is analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound at high purity.
Quantitative Data
The available quantitative data for this compound and its glycoside are summarized below. It is important to note that while the content of this compound in plant material has been quantified, specific yields from a complete preparative isolation process are not well-documented in the reviewed literature.
Table 1: Quantitative Content of this compound and its Glycoside in Astragalus
| Compound | Plant Part | Species | Geographic Origin | Content/Method |
| This compound | Root | A. membranaceus & A. mongholicus | Various (China) | Varies significantly by origin |
| This compound-3-O-glucoside | Stem & Leaf | A. membranaceus & A. mongholicus | Various (China) | Generally higher than in roots |
Table 2: In Vitro Cytotoxicity of this compound and its Glycoside
| Compound | Cell Line | Cell Type | Incubation Time | IC50 (µM) |
| This compound | SiHa | Cervical Cancer | 48 h | 187.4 |
| This compound-3-O-glucoside | KYSE150 | Esophageal Carcinoma | 24 h | 186.44 |
| 48 h | 119.23 | |||
| Normal Esophageal Epithelial | Normal | 24 h | 293.27 | |
| 48 h | 172.91 |
Signaling Pathways Modulated by this compound
This compound and its derivatives exert their pharmacological effects by modulating several key intracellular signaling pathways. These include the PI3K/AKT, IκB/NF-κB, MAPK, and Nrf2/HO-1 pathways. A related compound, 3,9-Di-O-methylnissolin, has been shown to suppress the RIPK2-mediated NF-κB pathway.[2]
PI3K/Akt and Nrf2/HO-1 Signaling Pathway
This compound-3-O-glucoside has been demonstrated to provide cytoprotection against oxidative stress by activating the Nrf2/HO-1 pathway, a process that is at least partially dependent on the PI3K/Akt pathway.
Experimental Protocol: Western Blot for Protein Expression
-
Cell Lysis: Treat cells with this compound at various concentrations (e.g., 5-80 µM) for a specified time. Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-Akt, Akt) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RIPK2-Mediated NF-κB Signaling Pathway
Based on the activity of the related compound 3,9-Di-O-methylnissolin, this compound is proposed to inhibit the NF-κB pathway by suppressing RIPK2.
Conclusion
This compound, a unique isoflavonoid from the Astragalus genus, presents a compelling profile for drug development, underscored by its diverse pharmacological activities. While its natural sourcing is well-defined, further research is required to establish standardized, high-yield extraction and purification protocols. The elucidation of its mechanisms of action through key signaling pathways, such as PI3K/Akt, Nrf2/HO-1, and NF-κB, provides a solid foundation for future preclinical and clinical investigations. This guide serves as a comprehensive resource for researchers aiming to explore the therapeutic potential of this promising natural compound.
References
- 1. A Natural Compound this compound: Physicochemical Properties, Pharmacological Activities, Pharmacokinetics and Resource Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOCELL | Free Full-Text | 3,9-Di-O-Methylnissolin Inhibits Gastric Cancer Progression by the RIPK2-Mediated Suppression of the NF-κB Pathway [techscience.com]
The Chemical Landscape of Methylnissolin: A Technical Guide to Synthesis, Derivatives, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylnissolin, a pterocarpan isoflavonoid primarily isolated from Astragalus species, has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities. This technical guide provides a comprehensive overview of the chemical synthesis of the this compound scaffold, the generation of its derivatives, and the experimental protocols for evaluating its biological efficacy. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.
Introduction
This compound, with its characteristic pterocarpan core structure, represents a promising natural product lead for drug discovery. Its biological activities are attributed to its ability to modulate multiple intracellular signaling pathways, making it a molecule of interest for developing novel therapeutics against a range of diseases. This document serves as a detailed resource for researchers engaged in the chemical synthesis, derivatization, and biological evaluation of this compound and its analogues.
Chemical Synthesis of the this compound Core
While a specific total synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be constructed based on established methods for pterocarpan synthesis. The general strategy involves the synthesis of a substituted isoflavone precursor followed by a reductive cyclization to form the characteristic pterocarpan ring system.
Proposed Synthetic Pathway
A representative synthetic approach to the this compound scaffold is outlined below. This strategy leverages key reactions such as the Suzuki-Miyaura coupling to construct the isoflavone backbone.
Caption: Proposed synthetic pathway for the this compound core structure.
Experimental Protocol: Representative Synthesis of a Pterocarpan Scaffold
The following is a generalized protocol for the synthesis of a pterocarpan scaffold, which can be adapted for the synthesis of this compound by using appropriately substituted starting materials.
Step 1: Suzuki-Miyaura Coupling for Isoflavone Synthesis
-
To a solution of a 3-iodochromone derivative (1.0 eq) in a suitable solvent such as DME/water is added a substituted phenylboronic acid (1.2 eq).
-
A palladium catalyst (e.g., 10% Pd/C) and a base (e.g., Na2CO3) are added to the mixture.
-
The reaction mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC.
-
Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the isoflavone intermediate, which may be purified by column chromatography.
Step 2: Reduction to Isoflavan-4-ol
-
The isoflavone intermediate (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
A reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), is added portion-wise at 0 °C.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is extracted and purified to yield the isoflavan-4-ol.
Step 3: Intramolecular Cyclization to the Pterocarpan Scaffold
-
The isoflavan-4-ol (1.0 eq) is dissolved in a suitable solvent (e.g., acetic acid).
-
A catalytic amount of a strong acid (e.g., HCl) is added.
-
The mixture is stirred at room temperature or heated as required, monitoring the reaction by TLC.
-
Upon completion, the reaction is neutralized, and the product is extracted.
-
The crude pterocarpan is purified by column chromatography.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives, such as its naturally occurring glycosides, can be achieved through chemical modification of the core structure.
Glycosylation
The synthesis of pterocarpan glycosides can be accomplished using protected pterin derivatives as glycosyl acceptors.
General Protocol for Glycosylation:
-
A suitably protected this compound derivative (glycosyl acceptor) is dissolved in an anhydrous solvent.
-
A protected glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) and a promoter (e.g., a silver or mercury salt) are added.
-
The reaction is stirred under an inert atmosphere until completion.
-
The reaction is quenched, and the product is extracted and purified.
-
Deprotection of the protecting groups yields the final glycosylated this compound derivative.
Biological Activities and Signaling Pathways
This compound and its derivatives exhibit a range of biological activities, primarily through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
| Biological Activity | Key Signaling Pathways Modulated | Reference |
| Anti-inflammatory | IκB/NF-κB, MAPK, RIPK2/ASK1 | [1] |
| Antioxidant | Nrf2/HO-1, PI3K/AKT | [1] |
| Antitumor | Inhibition of T cell proliferation, Induction of apoptosis | [1] |
Key Signaling Pathways
Caption: Simplified overview of this compound's modulation of NF-κB and Nrf2 signaling pathways.
Experimental Protocols for Biological Evaluation
Anti-inflammatory Activity
In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound or its derivatives for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.
-
After a 24-hour incubation period, the supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control.
Antioxidant Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of this compound or its derivatives are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).
| Antioxidant Assay | Principle | Measurement Wavelength |
| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | 517 nm |
| ABTS | Measures the reduction of the ABTS radical cation by antioxidants. | 734 nm |
| FRAP | Measures the ability of an antioxidant to reduce ferric iron (Fe3+) to ferrous iron (Fe2+). | 593 nm |
Antitumor Activity
CCK-8 (Cell Counting Kit-8) Cytotoxicity Assay
-
Cancer cells (e.g., cervical cancer SiHa cells) are seeded in a 96-well plate.[1]
-
After cell attachment, various concentrations of this compound are added to the wells.
-
The plate is incubated for a specified period (e.g., 48 hours).[1]
-
CCK-8 solution is added to each well, and the plate is incubated for an additional 1-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
References
Screening for Novel Biological Activities of Methylnissolin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylnissolin, an isoflavonoid pterocarpan found exclusively in plants of the Astragalus genus, has emerged as a promising natural compound with a diverse range of pharmacological activities.[1][2] Its glycoside derivative, this compound-3-O-glucoside, also contributes to the therapeutic potential of Astragalus extracts.[1][2] This technical guide provides a comprehensive overview of the screening methodologies used to identify and characterize the novel biological activities of this compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.
Core Biological Activities and Quantitative Data
This compound has demonstrated significant potential across several key therapeutic areas, including anti-inflammatory, antioxidant, anticancer, and metabolic regulation. The following tables summarize the available quantitative data from various screening assays.
| Biological Activity | Assay/Cell Line | Test Substance | IC50 Value | Time Point | Reference |
| Anticancer | SiHa (Cervical Cancer) | This compound | 187.40 µM | 48 hours | [1] |
| Anticancer | KYSE150 (Esophageal Carcinoma) | This compound-3-O-glucoside | 186.44 µM | 24 hours | [1] |
| Anticancer | KYSE150 (Esophageal Carcinoma) | This compound-3-O-glucoside | 119.23 µM | 48 hours | [1] |
| Cytotoxicity (Normal Cells) | Normal Esophageal Epithelial Cells | This compound-3-O-glucoside | 293.27 µM | 24 hours | [1] |
| Cytotoxicity (Normal Cells) | Normal Esophageal Epithelial Cells | This compound-3-O-glucoside | 172.91 µM | 48 hours | [1] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies. The primary signaling cascades influenced by this compound include the PI3K/AKT, IκB/NF-κB, MAPK, and Nrf2/HO-1 pathways.[1][2]
Overview of signaling pathways modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.
Anti-inflammatory Activity Screening: LPS-Induced RAW 264.7 Macrophage Assay
This assay is fundamental for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
a. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
b. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
c. Measurement of Pro-inflammatory Cytokines (ELISA):
-
Collect the cell culture supernatants as described above.
-
Quantify the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Workflow for the LPS-induced RAW 264.7 anti-inflammatory assay.
Anticancer Activity Screening: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Lines: SiHa (cervical cancer), KYSE150 (esophageal carcinoma), and a normal esophageal epithelial cell line for cytotoxicity comparison.
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
Treat the cells with a series of concentrations of this compound or its derivatives for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Investigation of Signaling Pathways: Western Blot Analysis
Western blotting is a widely used technique to detect specific proteins in a sample and is essential for studying the modulation of signaling pathways.
a. Protein Extraction and Quantification:
-
After treatment with this compound and/or a stimulant (e.g., LPS), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
b. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, Akt, IκBα, NF-κB p65, Nrf2, HO-1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
General workflow for Western blot analysis.
Conclusion
This compound and its derivatives represent a promising class of natural compounds with multifaceted biological activities. The screening methods and signaling pathway analyses detailed in this guide provide a robust framework for the continued investigation of these molecules. The quantitative data, while still emerging, highlights their potential in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. Further research focusing on the specific molecular targets and in vivo efficacy is warranted to fully realize the therapeutic promise of this compound.
References
Physicochemical properties of Methylnissolin for experimental design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylnissolin, also known as Astrapterocarpan, is an isoflavonoid with a pterocarpan core structure.[1] Primarily isolated from plants of the Astragalus genus, it has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for investigating its biological effects, and a visual representation of the key signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers designing experiments to explore the therapeutic potential of this promising natural compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for proper experimental design, including formulation, dosage, and interpretation of results. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₅ | [1] |
| Molecular Weight | 300.30 g/mol | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Predicted logP | 2.45 | [1] |
| Solubility | Soluble in DMSO | |
| Appearance | Solid | |
| Purity | Typically ≥98% for commercial samples |
Note on Solubility: While readily soluble in dimethyl sulfoxide (DMSO), detailed quantitative solubility data in other common laboratory solvents such as water, ethanol, and methanol is not extensively reported in the literature. It is recommended to perform solubility tests in the desired solvent system for your specific experimental needs. The predicted octanol-water partition coefficient (logP) of 2.45 suggests that this compound is a lipophilic compound.[1]
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, oxidative stress, and cell survival. The primary signaling cascades influenced by this compound include:
-
Receptor-Interacting Protein Kinase 2 (RIPK2)/Apoptosis Signal-regulating Kinase 1 (ASK1)
-
Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)
-
Inhibitor of nuclear factor kappa-B (IκB)/Nuclear Factor kappa-B (NF-κB)
-
Mitogen-Activated Protein Kinase (MAPK)
-
Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1)[1]
The interplay between these pathways contributes to the anti-inflammatory, antioxidant, and potential antitumor activities of this compound.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activities of this compound.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory potential of a compound.
Workflow:
References
The Pharmacokinetics and Metabolic Fate of Methylnissolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylnissolin, also known as Astrapterocarpan, is an isoflavonoid compound with a pterocarpan core structure.[1] Found exclusively in leguminous plants of the Astragalus genus, this natural compound and its glycoside derivative, this compound-3-O-glucoside, have garnered significant interest for their therapeutic potential.[1] Preclinical studies have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, regulation of glucose-lipid metabolism, and antitumor effects.[1] These biological activities are underpinned by the modulation of several key signaling pathways, such as RIPK2/ASK1, PI3K/AKT, IκB/NF-κB, MAPK, and Nrf2/HO-1.[1] A thorough understanding of the pharmacokinetics (PK) and metabolic fate of this compound is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, along with detailed experimental protocols and visual representations of its metabolic and signaling pathways.
Pharmacokinetics
The current understanding of this compound's pharmacokinetics is primarily based on in vivo studies in rats. These studies indicate that this compound exhibits rapid absorption and a prolonged retention time in the body.[1]
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
The following table summarizes the key pharmacokinetic parameters of this compound in rats after oral administration of Bufei Huoxue capsules, which contain Astragalus mongholicus as a primary component.[1]
| Parameter | Value (Mean ± SD) | Unit |
| Tmax | 0.74 ± 0.59 | h |
| Cmax | 1.04 ± 0.26 | µg/L |
| AUC(0-t) | 5.69 ± 1.41 | µg/L·h |
| AUC(0-∞) | 6.10 ± 1.52 | µg/L·h |
| t1/2 | 4.88 ± 1.82 | h |
| MRT(0-t) | 5.97 ± 1.71 | h |
Metabolic Fate
The biotransformation of this compound is a key aspect of its disposition in the body. In vitro and in vivo studies have identified several major metabolic pathways.
Metabolic Pathways and Identified Metabolites
-
Phase I Metabolism: In vitro studies using a rat liver S9 incubation system have been instrumental in elucidating the Phase I metabolic pathways of this compound. A total of 40 metabolites and one degradation product have been identified, with the primary reactions being:[1]
-
Hydroxylation
-
Demethylation
-
Dimerization
-
Hydration
-
Dehydrogenation
-
-
Phase II Metabolism: The main Phase II metabolic route for this compound is glucuronidation. Studies using a modified rat everted sac model and in vivo experiments with UPLC-Q-TOF/MS analysis of rat plasma have confirmed that glucuronic acid conjugates are the major metabolites.[1]
Visualization of Metabolic Pathways
The following diagram illustrates the primary metabolic reactions that this compound undergoes.
Caption: Overview of Phase I and Phase II metabolic pathways of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's pharmacokinetics and metabolism.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Oral administration of Bufei Huoxue capsules. The exact dosage and formulation details of the capsules were not specified in the available literature.
-
Sample Collection: Blood samples were collected at 15 different time points post-administration.[1]
-
Sample Preparation: Plasma was separated from blood samples via centrifugation. A protein precipitation method was likely employed for sample clean-up prior to analysis. A common method involves the addition of a solvent like methanol or acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Analytical Method: UHPLC-MS/MS
-
Instrumentation: An ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer (UHPLC-MS/MS).
-
Chromatographic Separation (General Protocol for Isoflavonoids):
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).
-
Mobile Phase: A gradient elution using two solvents, typically (A) water with an additive like 0.1% formic acid and (B) acetonitrile or methanol with the same additive.
-
Flow Rate: A typical flow rate for UPLC is around 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI), either in positive or negative ion mode, depending on the analyte's properties.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
-
-
-
Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis.
In Vitro Metabolism Study using Rat Liver S9 Fraction
-
Test System: Rat liver S9 fraction, which contains both microsomal and cytosolic enzymes.
-
Incubation Mixture (General Protocol):
-
S9 Fraction: A specific concentration of S9 protein (e.g., 1 mg/mL).
-
Buffer: A buffered solution to maintain physiological pH (e.g., potassium phosphate buffer, pH 7.4).
-
Cofactors:
-
For Phase I Metabolism: An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
For Phase II Metabolism (Glucuronidation): Uridine 5'-diphosphoglucuronic acid (UDPGA).
-
-
Test Compound: this compound at a specified concentration.
-
-
Incubation Conditions:
-
The reaction is typically initiated by the addition of the cofactors.
-
Incubation is carried out at 37°C in a shaking water bath.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the proteins.
-
-
Analytical Method: UPLC-Q-TOF/MS
-
Instrumentation: An ultra-performance liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer (UPLC-Q-TOF/MS).
-
Chromatographic Separation: Similar to the UHPLC-MS/MS method described above, using a C18 column and gradient elution.
-
Mass Spectrometry Detection:
-
High-Resolution Mass Spectrometry: Q-TOF MS provides high-resolution and accurate mass measurements, which are crucial for the identification of unknown metabolites by determining their elemental composition.
-
MS/MS Fragmentation: The instrument can acquire fragmentation spectra (MS/MS) of the potential metabolites, which provides structural information for their characterization.
-
-
-
Data Analysis: The chromatographic and mass spectrometric data are analyzed to identify and structurally elucidate the metabolites of this compound.
Visualization of Experimental Workflow
The following diagram outlines the general workflow for an in vitro metabolism study using a rat liver S9 fraction.
Caption: A generalized workflow for studying in vitro metabolism.
Modulation of Signaling Pathways
This compound and its glycoside have been shown to modulate several critical intracellular signaling pathways, which are central to its observed pharmacological effects.
Key Signaling Pathways
-
Nrf2/HO-1 Pathway: this compound-3-O-β-d-glucopyranoside has been demonstrated to be a potent activator of the Nrf2/HO-1 pathway. This activation leads to the expression of antioxidant and cytoprotective genes, contributing to its protective effects against oxidative stress.[2]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is also activated by this compound-3-O-β-d-glucopyranoside. This pathway is involved in cell survival, proliferation, and is an upstream regulator of the Nrf2/HO-1 pathway.[2]
Visualization of Signaling Pathways
The following diagrams illustrate the activation of the Nrf2/HO-1 and PI3K/Akt pathways by this compound.
References
- 1. Cytoprotection against Oxidative Stress by this compound-3- O-β-d-glucopyranoside from Astragalus membranaceus Mainly via the Activation of the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytoprotection against Oxidative Stress by this compound-3-O-β-d-glucopyranoside from Astragalus membranaceus Mainly via the Activation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Targets of Methylnissolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylnissolin, a pterocarpan isoflavonoid isolated from Astragalus membranaceus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's cellular targets and mechanisms of action. We delve into the key signaling pathways modulated by this natural compound, present quantitative data on its biological effects, and outline the experimental protocols employed to elucidate its cellular functions. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound and its glycoside derivative, this compound-3-O-β-d-glucopyranoside (MNG), are natural products with promising therapeutic potential.[3][4] Their biological activities stem from the modulation of various intracellular signaling cascades. Understanding the precise cellular targets of this compound is crucial for its development as a therapeutic agent. This guide synthesizes the available scientific literature to provide a detailed examination of its molecular interactions within the cell.
Key Cellular Signaling Pathways Modulated by this compound
This compound exerts its biological effects by influencing several key signaling pathways. These pathways are central to cellular processes such as inflammation, proliferation, and oxidative stress response.
PI3K/Akt/Nrf2 Signaling Pathway
This compound and its glycoside, MNG, have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of cellular antioxidant responses.[3][5][6] This activation is mediated, at least in part, through the PI3K/Akt signaling cascade. MNG treatment leads to the phosphorylation of Akt, which in turn promotes the nuclear translocation of Nrf2.[6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the expression of cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[5][6][7]
NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are significantly attributed to its ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound and its glycoside suppress the degradation of IκB (inhibitor of NF-κB).[2] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as iNOS and COX-2.[4]
MAPK (ERK1/2) Signaling Pathway
This compound has been identified as an inhibitor of the ERK1/2 MAP kinase cascade, particularly in the context of vascular smooth muscle cell proliferation induced by platelet-derived growth factor (PDGF)-BB.[1] It specifically inhibits the phosphorylation of ERK1/2 without affecting the phosphorylation of the PDGF-β-receptor, Akt, or p38 MAP kinase, indicating a degree of selectivity in its action.[2] This inhibition of ERK1/2 phosphorylation contributes to the suppression of cell proliferation and DNA synthesis.[1][2]
Quantitative Data on Biological Activities
The biological activities of this compound have been quantified in various in vitro studies. The following tables summarize the key findings.
| Activity | Cell Line | Parameter | Value | Reference |
| Anti-proliferative | Vascular Smooth Muscle Cells | IC50 | 10 µM | [1] |
| Anti-proliferative | Cervical Cancer (SiHa) | IC50 (48h) | 187.40 µM | [2] |
Table 1: Anti-proliferative Activity of this compound
| Activity | Cell Line | Treatment | Effect | Reference |
| Apoptosis Induction | Cervical Cancer (SiHa) | This compound | 81.01% Early Apoptosis | [2] |
Table 2: Pro-apoptotic Activity of this compound
Experimental Protocols
The identification of this compound's cellular targets and its effects on signaling pathways involves a range of standard molecular and cellular biology techniques.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and anti-proliferative effects of this compound.
-
MTT Assay: This colorimetric assay measures cellular metabolic activity.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]
-
-
CCK-8 Assay: This assay is similar to the MTT assay but uses a water-soluble tetrazolium salt.
-
Follow steps 1 and 2 of the MTT assay.
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.[2]
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, Nrf2, IκB).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][6]
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is employed to measure the mRNA expression levels of target genes.
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to amplify and detect the target cDNA.
-
Data Analysis: Quantify the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).[5][6]
Flow Cytometry for Apoptosis Analysis
Flow cytometry can be used to quantify the percentage of apoptotic cells.
-
Cell Preparation: Harvest treated and untreated cells and wash with PBS.
-
Staining: Resuspend cells in a binding buffer and stain with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).
-
Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[2]
Conclusion
This compound is a promising natural compound that modulates multiple key cellular signaling pathways, including PI3K/Akt/Nrf2, NF-κB, and MAPK/ERK. Its ability to influence these pathways underlies its observed anti-inflammatory, antioxidant, and anti-proliferative effects. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular targets and mechanisms of action of this compound. A deeper understanding of its cellular interactions will be instrumental in harnessing its full therapeutic potential in drug development.
References
- 1. This compound | PDGFR | ERK | TargetMol [targetmol.com]
- 2. A Natural Compound this compound: Physicochemical Properties, Pharmacological Activities, Pharmacokinetics and Resource Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Cytoprotection against Oxidative Stress by this compound-3-O-β-d-glucopyranoside from Astragalus membranaceus Mainly via the Activation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytoprotection against Oxidative Stress by this compound-3- O-β-d-glucopyranoside from Astragalus membranaceus Mainly via the Activation of the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Standard Protocol for Methylnissolin-3-O-β-d-glucopyranoside in Cell Culture Studies
I. Introduction
This document provides a detailed protocol for the in vitro use of Methylnissolin-3-O-β-d-glucopyranoside (MNG), a pterocarpan analog isolated from Astragalus membranaceus. MNG has demonstrated significant anti-inflammatory and antioxidant properties, primarily through the activation of the Nrf2/HO-1 signaling pathway and inhibition of NF-κB. These characteristics make it a compound of interest for researchers in drug development and cell biology. This protocol is intended for researchers, scientists, and drug development professionals.
II. Compound Information
| Compound Name | This compound-3-O-β-d-glucopyranoside (MNG) |
| Alternative Names | This compound-3-O-glucoside |
| CAS Number | 94367-42-7 |
| Molecular Formula | C₂₃H₂₆O₁₀ |
| Molecular Weight | 462.45 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C or -80°C, protected from light. |
III. Data Presentation: In Vitro Efficacy of MNG
The following tables summarize the effective concentrations and observed effects of MNG in various cell lines.
Table 1: Cell Viability and Cytotoxicity
| Cell Line | Assay | Concentration Range | Incubation Time | Results | Reference |
| 3T3-L1 preadipocytes | Ez-Cytox | Up to 100 µM | 24 hours | No significant cytotoxicity observed. | [1] |
| RAW264.7 macrophages | Ez-Cytox | Up to 100 µM | 24 hours | No significant cytotoxicity observed. | [1] |
| EA.hy926 endothelial cells | MTT | 5 - 80 µM | 24 hours | No significant cytotoxicity observed. | |
| HepG2 hepatoma cells | ARE-luciferase | 5 - 80 µM | 24 hours | Significant Nrf2 activation without cytotoxicity. |
Table 2: Anti-inflammatory and Adipogenesis Effects
| Cell Line | Assay | Concentration | Incubation Time | Key Findings | Reference |
| 3T3-L1 and RAW264.7 co-culture | ELISA | 100 µM | 24 hours | Inhibition of IL-6 and MCP-1 production. | [1] |
| 3T3-L1 and RAW264.7 co-culture | Western Blot | 100 µM | 24 hours | Downregulation of C/EBPα, C/EBPβ, PPARγ, COX-2, and iNOS. | [1] |
| 3T3-L1 and RAW264.7 co-culture | Oil Red O Staining | 100 µM | Not Specified | Inhibition of intracellular lipid accumulation. | [1] |
Table 3: Antioxidant and Cytoprotective Effects
| Cell Line | Assay | Concentration | Incubation Time | Key Findings |
| EA.hy926 | Western Blot | 5 - 80 µM | 24 hours | Induced expression of Nrf2, HO-1, and NQO1. |
| EA.hy926 | Imaging | Not Specified | Not Specified | Accelerated translocation of Nrf2 into the nucleus. |
| EA.hy926 | Western Blot | Not Specified | Not Specified | Enhanced phosphorylation of AKT. |
| EA.hy926 | MTT (with H₂O₂ challenge) | 5 - 80 µM (pretreatment) | 24 hours | Protected cells against H₂O₂-induced oxidative damage. |
IV. Experimental Protocols
A. Preparation of MNG Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Dissolve 4.62 mg of MNG powder in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for up to 6 months.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM MNG stock solution at room temperature.
-
Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., for a 100 µM working solution, add 10 µL of 10 mM stock to 990 µL of medium).
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) should be included in all experiments.
-
B. Cell Culture and Treatment
-
Culture the desired cell line (e.g., 3T3-L1, RAW264.7, EA.hy926) in their recommended growth medium and conditions until they reach the desired confluency (typically 70-80%).
-
For experiments, replace the growth medium with fresh medium containing the desired concentrations of MNG or vehicle control.
-
Incubate the cells for the specified duration as indicated in the experimental design (typically 24 hours for initial screening).
C. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of MNG (e.g., 10, 25, 50, 100 µM) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control group.
D. Western Blot Analysis for Nrf2 and HO-1
-
Seed cells in a 6-well plate and treat with MNG as required.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 (1:1000), HO-1 (1:1000), and a loading control like β-actin or GAPDH (1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
E. ELISA for IL-6 and MCP-1
-
Collect the cell culture supernatants after treatment with MNG.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for IL-6 and MCP-1 using commercially available kits, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate and then add the standards and samples.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the TMB substrate and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the concentrations of IL-6 and MCP-1 based on the standard curve.
F. Oil Red O Staining for Lipid Accumulation
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes in the presence or absence of MNG.
-
Wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 10 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize the lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
V. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
Caption: MNG activates the Nrf2/HO-1 signaling pathway.
Caption: MNG inhibits the NF-κB signaling pathway.
B. Experimental Workflow
Caption: General experimental workflow for studying MNG in vitro.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Methylnissolin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylnissolin, also known as Astrapterocarpan, is an isoflavonoid compound with a pterocarpan core structure.[1] Found exclusively in leguminous plants of the Astragalus genus, this compound and its glycoside derivatives have garnered interest for their potential pharmacological activities, including anti-inflammatory and antioxidant effects.[2] As research into the therapeutic potential of this compound progresses, the need for a reliable and accurate analytical method for its quantification is crucial. This application note presents a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₅[3][4] |
| Molecular Weight | 300.3 g/mol [4] |
| InChI | InChI=1S/C17H16O5/c1-19-13-6-5-10-12-8-21-14-7-9(18)3-4-11(14)15(12)22-16(10)17(13)20-2/h3-7,12,15,18H,8H2,1-2H3[5] |
| Canonical SMILES | COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O)OC[5] |
Proposed HPLC Analysis Protocol
This protocol describes a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The method is designed to be robust and suitable for the analysis of this compound in various sample matrices, including plant extracts and biological fluids, after appropriate sample preparation.
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for mobile phase modification.
-
Standards: this compound reference standard of known purity.
-
Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.
2. Chromatographic Conditions
The following are proposed starting conditions. Optimization may be required depending on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (based on typical isoflavonoid absorbance) |
| Injection Volume | 10 µL |
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation
The sample preparation procedure will vary depending on the matrix.
-
Plant Material:
-
Dry and grind the plant material to a fine powder.
-
Perform an extraction using a suitable solvent such as methanol or ethanol, potentially with the aid of sonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Biological Fluids (e.g., Plasma, Urine):
-
Perform a protein precipitation step by adding a threefold volume of cold acetonitrile or methanol to the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
-
5. Method Validation Parameters (Illustrative)
The following table summarizes typical validation parameters for an HPLC method. These values are illustrative and should be determined experimentally.
| Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC quantification of this compound.
Logical Relationships in HPLC Method Development
References
Application Notes and Protocols: Western Blot Analysis of Methylnissolin-Treated Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Western blotting, or immunoblotting, is a cornerstone technique in molecular biology for the detection and quantification of specific proteins within a complex mixture, such as a cell lysate. This document provides a detailed protocol for performing Western blot analysis on cell lysates treated with Methylnissolin, a compound of interest for its potential effects on cellular signaling pathways. The following protocols and application notes are designed to guide researchers through the process, from sample preparation to data analysis, ensuring reliable and reproducible results.
While specific information on the direct cellular targets of this compound is emerging, this protocol is established based on best practices for analyzing protein expression changes following drug treatment. As an illustrative example of a signaling pathway that can be investigated, we will reference the well-characterized glucocorticoid signaling pathway, often modulated by synthetic corticosteroids like Methylprednisolone.
Data Presentation: Quantitative Parameters for Western Blotting
Effective Western blotting relies on careful quantification and consistent experimental parameters. The following table summarizes key quantitative data and typical ranges for a successful experiment.
| Parameter | Typical Range/Value | Notes |
| Cell Lysis | ||
| Lysis Buffer Volume (for 10 cm dish) | 500 µL - 1 mL | Ensure complete coverage of the cell monolayer.[1] |
| Protease/Phosphatase Inhibitor Cocktail | 1X final concentration | Crucial for preventing protein degradation and preserving phosphorylation states.[2] |
| Protein Quantification | ||
| Protein Assay Method | BCA or Bradford Assay | BCA is generally more compatible with detergents commonly found in lysis buffers.[3] |
| Typical Protein Yield (from 10 cm dish) | 0.5 - 2.0 mg/mL | Varies significantly with cell type and density. |
| SDS-PAGE | ||
| Protein Loading Amount per Lane | 20 - 50 µg | The optimal amount should be determined empirically for each target protein.[4][5] |
| Acrylamide Gel Percentage | 8-15% | Use lower percentages for high molecular weight proteins and higher percentages for low molecular weight proteins.[6] |
| Running Voltage | 100 - 150 V | Adjust as necessary to achieve good separation without generating excessive heat.[5] |
| Immunodetection | ||
| Primary Antibody Dilution | 1:500 - 1:2000 | The optimal dilution must be determined for each antibody and target. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Higher dilutions can help to reduce background signal. |
| Blocking Time | 1 hour at room temperature | Adequate blocking is essential to prevent non-specific antibody binding.[1][7] |
Experimental Protocols
Cell Lysis and Protein Extraction
This protocol is designed for adherent cells cultured in a 10 cm dish.
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentrations and for the appropriate duration. Include a vehicle-treated control group.
-
Cell Washing: After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Aspirate the PBS completely after the final wash.[5]
-
Lysis: Add 500 µL of ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to the dish.[2]
-
Scraping and Collection: Scrape the cells from the dish using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1][5]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[2] Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.[2]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[3]
-
Sample Preparation for SDS-PAGE: To 20-50 µg of protein, add 4X Laemmli sample buffer to a final concentration of 1X. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[4][5]
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.[8] Run the gel in 1X SDS-PAGE running buffer at 100-150V until the dye front reaches the bottom of the gel.[5][8] The percentage of the gel should be chosen based on the molecular weight of the target protein.[6]
-
Membrane Activation (for PVDF): If using a PVDF membrane, activate it by soaking in methanol for 1 minute, followed by a brief rinse in deionized water, and then equilibration in transfer buffer.[6] Nitrocellulose membranes do not require this activation step.
-
Protein Transfer: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the protein transfer from the gel to the membrane. This can be done using a wet or semi-dry transfer system.[4][6] Transfer conditions will vary depending on the system and the size of the proteins.
Immunodetection
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).[9] Block the membrane in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[1][7]
-
Primary Antibody Incubation: Dilute the primary antibody specific to your target protein in the blocking buffer at the predetermined optimal concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[6]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[4]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[6]
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[6]
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[5]
-
Analysis: Quantify the band intensities using image analysis software.[10] Normalize the signal of the target protein to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for any variations in protein loading.[11]
Mandatory Visualizations
Signaling Pathway Diagram
Note: As the specific signaling pathway affected by this compound is under active investigation, the following diagram illustrates the glucocorticoid receptor signaling pathway, a common subject of Western blot analysis in response to anti-inflammatory compounds like Methylprednisolone.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. Cell lysates and western blot [bio-protocol.org]
- 3. licorbio.com [licorbio.com]
- 4. ptglab.com [ptglab.com]
- 5. bio-rad.com [bio-rad.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Immunoblotting – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 8. SDS-PAGE [assay-protocol.com]
- 9. Western Blotting (Immunoblotting): History, Theory, Uses, Protocol, and Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Guide to western blot quantification | Abcam [abcam.com]
Application Notes and Protocols for Gene Expression Analysis in Response to Methylprednisolone Treatment
A Note on the Analyzed Compound: Initial searches for "Methylnissolin" yielded limited specific information regarding its effects on gene expression. However, "Methylprednisolone," a well-researched synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties, is a common therapeutic agent known to significantly modulate gene expression.[1][2] It is highly probable that the intended compound of interest was Methylprednisolone. Therefore, these application notes and protocols will focus on the analysis of gene expression in response to Methylprednisolone treatment.
Methylprednisolone exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and acts as a transcription factor to regulate the expression of a wide array of genes.[1][3][4] This modulation of gene transcription is central to its therapeutic effects. The primary outcome of this interaction is the upregulation of anti-inflammatory genes and the suppression of pro-inflammatory genes.[1]
Data Presentation: Expected Gene Expression Changes
The following table summarizes the anticipated changes in the expression of key genes involved in inflammatory and immune responses following Methylprednisolone treatment. This is based on the known mechanism of action of glucocorticoids.
| Gene Target | Function | Expected Expression Change | Potential Biological Consequence |
| Pro-inflammatory Genes | |||
| Interleukin-1β (IL-1β) | Pro-inflammatory cytokine | Downregulated | Reduction of inflammation and fever |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine, involved in immune response | Downregulated | Attenuation of systemic inflammation |
| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory cytokine | Downregulated | Decreased inflammation and apoptosis |
| Cyclooxygenase-2 (COX-2) | Enzyme in prostaglandin synthesis | Downregulated | Reduced pain and inflammation[2] |
| Anti-inflammatory Genes | |||
| Annexin A1 (ANXA1) | Inhibits phospholipase A2, reduces inflammation | Upregulated | Suppression of leukocyte inflammatory events |
| IκBα (NFKBIA) | Inhibitor of NF-κB | Upregulated | Sequestration of NF-κB in the cytoplasm, preventing pro-inflammatory gene transcription |
| Mitogen-activated protein kinase phosphatase-1 (MKP-1/DUSP1) | Dephosphorylates and inactivates MAP kinases | Upregulated | Inhibition of pro-inflammatory signaling pathways |
| Glucocorticoid-induced leucine zipper (GILZ) | Inhibits inflammatory transcription factors | Upregulated | Broad anti-inflammatory and immunosuppressive effects |
Experimental Protocols
Protocol 1: Global Gene Expression Analysis using RNA Sequencing (RNA-Seq)
This protocol outlines the steps for a comprehensive analysis of gene expression changes in response to Methylprednisolone treatment using RNA sequencing.
1. Cell Culture and Treatment:
-
Culture the cells of interest (e.g., peripheral blood mononuclear cells, A549 lung epithelial cells) in appropriate media and conditions.
-
Seed cells at a density that will result in 70-80% confluency at the time of treatment.
-
Treat cells with an effective concentration of Methylprednisolone (e.g., 1 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Include a minimum of three biological replicates for each treatment condition.
2. RNA Extraction:
-
Harvest cells and perform total RNA extraction using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.0.
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA.[5][6] This typically involves:
-
Assess the quality and quantity of the prepared libraries.
-
Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the Methylprednisolone-treated and vehicle control groups.[8]
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to understand the biological processes affected by Methylprednisolone treatment.[9]
Protocol 2: Validation of RNA-Seq Results using Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the validation of differentially expressed genes identified from RNA-seq using qRT-PCR.[10][11]
1. Primer Design and Validation:
-
Design primers for the target genes of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB). Primers should be 18-24 nucleotides in length with a GC content of 40-60%.[10]
-
Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90-110%.[12]
2. cDNA Synthesis:
-
Synthesize cDNA from the same RNA samples used for RNA-seq using a reverse transcription kit.[10][12]
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.[11]
3. qRT-PCR Reaction:
-
Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Perform the reaction in a real-time PCR cycler. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11][13]
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.[13]
4. Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.[14]
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the housekeeping genes.[14]
-
Compare the relative expression levels between the Methylprednisolone-treated and vehicle control groups.
Signaling Pathway
Glucocorticoid Receptor Signaling Pathway
Methylprednisolone, as a synthetic glucocorticoid, readily diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR), which is complexed with heat shock proteins (HSPs).[1][3] Upon binding, the HSPs dissociate, and the activated GR-Methylprednisolone complex translocates into the nucleus.[1]
Inside the nucleus, the complex can modulate gene expression through two main mechanisms:
-
Transactivation: The GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding recruits coactivators and the transcriptional machinery, leading to the increased transcription of anti-inflammatory genes like Annexin A1 and IκBα.[15]
-
Transrepression: The GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This prevents them from binding to their target DNA sequences, thereby repressing the expression of pro-inflammatory genes like IL-6 and TNF-α.[15]
References
- 1. What is Methylprednisolone used for? [synapse.patsnap.com]
- 2. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. RNA Sequencing Protocols for Short-Read Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 6. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 7. bio-rad.com [bio-rad.com]
- 8. rna-seqblog.com [rna-seqblog.com]
- 9. Gene signatures, immune infiltration, and drug sensitivity based on a comprehensive analysis of m6a RNA methylation regulators in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. genscript.com [genscript.com]
- 12. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. Gene Expression Analysis: Technologies, Workflows, and Applications - CD Genomics [cd-genomics.com]
- 15. Glucocorticoid Signaling Pathway: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Methylnissolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylnissolin, an isoflavonoid compound, and its glycoside derivatives have demonstrated notable anti-inflammatory activities by modulating key signaling pathways.[1] These compounds hold potential for the development of novel therapeutics for a range of inflammatory conditions. This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory effects of this compound, along with data presentation guidelines and visualizations of the underlying molecular mechanisms and experimental workflows.
Quantitative Data Summary
The following table summarizes the reported biological activities of this compound and its glycoside, this compound-3-O-glucoside (MNG), providing key quantitative metrics for their anti-inflammatory and related effects.
| Compound | Assay | Cell Line | Key Findings | Reference |
| This compound-3-O-glucoside (MNG) | Inhibition of Pro-inflammatory Mediators | 3T3-L1 and RAW264.7 co-culture | Inhibited protein expression of COX-2 and iNOS at 100 μM. | [2][3] |
| Inhibited the production of pro-inflammatory cytokines IL-6 and MCP-1. | [3] | |||
| Nrf2 Activation | EA.hy926 cells | Significantly activated Nrf2 at 40 μg/mL. | [4][5] | |
| Induced dose-dependent expression of Nrf2, HO-1, and NQO1 proteins. | [4][6] | |||
| Cytoprotection against Oxidative Stress | EA.hy926 cells | Reduced intracellular reactive oxygen species (ROS) generation. | [4][6] | |
| This compound-3-O-glucoside | IL-12 p40 Production Inhibition | Mouse bone marrow-derived dendritic cells | Weakly inhibited LPS-induced IL-12 p40 production at 25 μM. | [1] |
| This compound | Cytotoxicity (IC50) | SiHa cervical cancer cells | IC50 of 187.4 μM after 48 hours. | [1] |
| This compound-3-O-glucoside | Cytotoxicity (IC50) | KYSE150 esophageal carcinoma cells | IC50 of 186.44 μM (24h) and 119.23 μM (48h). | [1] |
| Cytotoxicity (IC50) | Normal esophageal epithelial cells | IC50 of 293.27 μM (24h) and 172.91 μM (48h). | [1] |
Signaling Pathways Modulated by this compound
This compound and its derivatives exert their anti-inflammatory effects by modulating multiple signaling pathways. The diagram below illustrates the key pathways involved, including the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2/HO-1 pathway.[1]
Experimental Protocols
Here we provide detailed protocols for key in vitro assays to assess the anti-inflammatory properties of this compound.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This assay evaluates the ability of this compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with LPS.
Experimental Workflow:
Materials:
-
RAW264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well cell culture plates
Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS, no this compound) should be included.
-
After incubation, collect the cell culture supernatant for analysis of NO, TNF-α, and IL-6.
-
Nitric Oxide (NO) Assay: Mix 100 µL of supernatant with 100 µL of Griess reagent. Measure the absorbance at 540 nm.
-
Cytokine Measurement (TNF-α, IL-6): Perform ELISA according to the manufacturer's instructions.
-
Cell Viability Assay (MTT): Add 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.[7]
Cyclooxygenase (COX-2) Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on COX-2 activity, a key enzyme in the inflammatory cascade.
Protocol:
-
A colorimetric or fluorometric COX inhibitor screening assay kit can be used.[8][9][10]
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture includes a buffer, a heme cofactor, a colorimetric or fluorometric substrate, and the COX-2 enzyme.
-
Add various concentrations of this compound to the wells. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC50 value.
NF-κB Activation Assay (Reporter Gene Assay)
This assay quantifies the ability of this compound to inhibit the activation of the NF-κB transcription factor.
Experimental Workflow:
Protocol:
-
Use a cell line (e.g., HEK293, HeLa) stably or transiently transfected with a luciferase reporter plasmid under the control of an NF-κB response element.[11][12][13]
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate NF-κB activation by adding an inducer such as TNF-α (e.g., 20 ng/mL) or LPS for 6-8 hours.[13]
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.
Nrf2 Nuclear Translocation and Target Gene Expression
This protocol assesses the ability of this compound to activate the Nrf2 antioxidant pathway.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., EA.hy926 or HepG2) and treat with various concentrations of this compound for different time points (e.g., 1, 2, 4, 8, 16, 24 hours).[4]
-
Western Blot for Protein Expression:
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, HO-1, and NQO1. A loading control like β-actin should also be used.[14]
-
Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system. An increase in the expression of these proteins indicates Nrf2 pathway activation.
-
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using specific primers for Nrf2, HO-1, and NQO1, and a housekeeping gene (e.g., GAPDH).[14]
-
Analyze the relative gene expression levels. An upregulation of these genes confirms Nrf2 activation at the transcriptional level.
-
-
Immunofluorescence for Nrf2 Nuclear Translocation:
-
Grow cells on coverslips and treat with this compound.
-
Fix and permeabilize the cells.
-
Incubate with an anti-Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. Increased fluorescence of Nrf2 in the nucleus indicates its translocation and activation.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the anti-inflammatory properties of this compound. By employing these assays, researchers can obtain valuable quantitative data on its efficacy and further elucidate its mechanisms of action, thereby supporting its potential development as a novel anti-inflammatory agent.
References
- 1. A Natural Compound this compound: Physicochemical Properties, Pharmacological Activities, Pharmacokinetics and Resource Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Beneficial Effects of this compound-3-O-β-d-Glucopyranoside on Obesity-Induced Inflammatory Responses in Adipocyte-Macrophage Co-Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Beneficial Effects of this compound-3-O-β-d-Glucopyranoside on Obesity-Induced Inflammatory Responses in Adipocyte-Macrophage Co-Culture [mdpi.com]
- 4. Cytoprotection against Oxidative Stress by this compound-3-O-β-d-glucopyranoside from Astragalus membranaceus Mainly via the Activation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytoprotection against Oxidative Stress by this compound-3- O-β-d-glucopyranoside from Astragalus membranaceus Mainly via the Activation of the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Lipopolysaccharide induces expression of tumour necrosis factor alpha in rat brain: inhibition by methylprednisolone and by rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NRF2 Activation by Nitrogen Heterocycles: A Review [mdpi.com]
- 11. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway [mdpi.com]
- 13. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Activation of Nrf2 and Its Downstream Regulated Genes Mediates the Antioxidative Activities of Xueshuan Xinmaining Tablet in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the In Vitro Antioxidant Capacity of Methylnissolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylnissolin is a pterocarpan isoflavonoid that has garnered interest for its potential pharmacological activities. Antioxidant capacity is a critical parameter in the evaluation of natural compounds for therapeutic development, as oxidative stress is implicated in a wide range of pathological conditions. These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of the antioxidant capacity of this compound. The methodologies described herein are standard assays for determining free radical scavenging and reducing power, enabling researchers to consistently evaluate the antioxidant potential of this compound.
Scientific Background
Antioxidants function through various mechanisms, including hydrogen atom transfer (HAT), single electron transfer (SET), and metal chelation. Consequently, a single assay is insufficient to capture the complete antioxidant profile of a compound. A battery of tests is recommended to elucidate the different facets of antioxidant activity. This document focuses on four widely accepted in vitro assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the Oxygen Radical Absorbance Capacity (ORAC) Assay.
This compound's antioxidant activity is intrinsically linked to its molecular structure. Furthermore, its biological effects may be mediated through the modulation of key cellular signaling pathways involved in the oxidative stress response, such as the Nrf2, NF-κB, and MAPK pathways. It is important to note that while direct radical scavenging is a key measure, the ability of a compound to upregulate endogenous antioxidant defense mechanisms is also a crucial aspect of its overall antioxidant potential.
Data Presentation
A thorough review of the scientific literature reveals a notable gap in quantitative data regarding the direct antioxidant capacity of this compound in standard chemical assays. Much of the available research has focused on its glycoside derivative, this compound-3-O-glucoside, which appears to exhibit more pronounced antioxidant effects[1]. One study even noted that this compound-3-O-glucopyranoside showed no apparent scavenging activity against DPPH radicals[2].
The following table summarizes the available data, which primarily pertains to this compound-3-O-glucoside, for comparative purposes. Researchers are strongly encouraged to perform the described assays on this compound to generate direct quantitative data.
| Assay | Compound | Result | Reference |
| DPPH Radical Scavenging | This compound-3-O-glucoside | Positive correlation with content (r=0.675) | [1] |
| ABTS Radical Scavenging | This compound-3-O-glucoside | Positive correlation with content (r=0.670) | [1] |
| FRAP | This compound-3-O-glucoside | Positive correlation with content (r=0.949) | [1] |
Note: The data presented above is for this compound-3-O-glucoside and not this compound. This is due to a lack of available quantitative data for this compound in these specific in vitro antioxidant assays in the reviewed literature.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH working solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions of the stock solution to be tested. Prepare similar dilutions for the positive control.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank, add 100 µL of the solvent used for the sample and 100 µL of methanol.
-
For the control, add 100 µL of the solvent and 100 µL of the DPPH working solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.
-
-
Preparation of ABTS working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in a suitable solvent. Prepare similar dilutions for the positive control.
-
Assay:
-
To each well of a 96-well plate, add 20 µL of the sample or standard solution at different concentrations.
-
Add 180 µL of the ABTS working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows:
Where A_control is the absorbance of the control (ABTS solution without sample) and A_sample is the absorbance in the presence of the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is measured spectrophotometrically at 593 nm.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
This compound
-
Positive control (e.g., Ferrous sulfate (FeSO₄·7H₂O) or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in a suitable solvent. Prepare a standard curve using a series of dilutions of the positive control.
-
Assay:
-
To each well of a 96-well plate, add 20 µL of the sample or standard solution.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 4-10 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of the positive control and is expressed as µM Fe(II) equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound
-
Positive control (Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a stock solution of Trolox and a series of dilutions for the standard curve.
-
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.
-
Assay:
-
To each well of a black 96-well plate, add 150 µL of the fluorescein working solution.
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.
-
Incubate the plate at 37°C for 10-15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes, with the plate maintained at 37°C.
-
Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the blank and the Trolox standards. The results are expressed as µmol of Trolox equivalents per liter or per gram of sample.
Signaling Pathways and Experimental Workflows
The antioxidant effects of this compound may extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that regulate the cellular antioxidant response.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular resistance to oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
Caption: Nrf2 signaling pathway activation by this compound.
Experimental Workflow for In Vitro Antioxidant Assays
The general workflow for assessing the in vitro antioxidant capacity of a compound involves several key steps, from sample preparation to data analysis.
References
- 1. A Natural Compound this compound: Physicochemical Properties, Pharmacological Activities, Pharmacokinetics and Resource Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytoprotection against Oxidative Stress by this compound-3-O-β-d-glucopyranoside from Astragalus membranaceus Mainly via the Activation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability and Cytotoxicity of Methylnissolin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylnissolin, a flavonoid derived from plants of the Astragalus genus, and its derivatives have garnered significant interest in biomedical research for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. These application notes provide detailed protocols for assessing the cell viability and cytotoxicity of this compound and its analogs, such as 3,9-Di-O-methylnissolin (DOM) and this compound-3-O-β-d-glucopyranoside (MNG). The provided methodologies and data will aid researchers in evaluating the efficacy and mechanism of action of these compounds in various cell-based models.
Data Presentation: Efficacy of this compound Derivatives
The following tables summarize the effective concentrations and observed effects of this compound derivatives on different cell lines as reported in the literature.
Table 1: Effects of 3,9-Di-O-methylnissolin (DOM) on Gastric Cancer Cells [1][2]
| Cell Line | Assay | Concentration | Observed Effects |
| Gastric Cancer (GC) Cells | CCK-8 | 200, 400, 800 µg/mL | Significant reduction in cell viability. |
| GC Cells | EdU Assay | 200, 400, 800 µg/mL | Significant reduction in EdU-positive (proliferating) cells. |
| GC Cells | Colony Formation Assay | 200, 400, 800 µg/mL | Decreased colony formation rate. |
| GC Cells | Transwell Assay | 200, 400, 800 µg/mL | Decreased migration and invasion rates. |
| GC Cells | Flow Cytometry (Cell Cycle) | 200, 400, 800 µg/mL | Cell cycle arrest. |
| GC Cells | Hoechst 33258 Staining | 200, 400, 800 µg/mL | Increased fluorescence intensity, indicative of apoptosis. |
| GC Cells | Flow Cytometry (Apoptosis) | 200, 400, 800 µg/mL | Increased apoptosis rate. |
Table 2: Cytoprotective and Cytotoxic Effects of this compound-3-O-β-d-glucopyranoside (MNG) [3][4]
| Cell Line | Assay | Concentration | Observed Effects |
| EA.hy926 | MTT Assay | Up to 80 µM | No cellular toxicity observed at 24 hours. |
| EA.hy926 | MTT Assay (with H₂O₂ challenge) | 5 - 80 µM | Dose-dependent attenuation of H₂O₂-induced cell death. |
| 3T3-L1 preadipocytes | Cell Viability Assay | Up to 100 µM | No effect on cell viability. |
| RAW264.7 macrophages | Cell Viability Assay | Up to 100 µM | No effect on cell viability. |
Experimental Protocols
Cell Viability Assays
Cell viability assays are crucial for determining the effect of a compound on cell proliferation and health. Commonly used methods include the MTT and CCK-8 assays, which measure metabolic activity.
1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
1.2. CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay is a more sensitive and convenient method that uses a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in cells to produce a water-soluble orange formazan dye.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours (37°C, 5% CO₂).
-
Add 10 µL of various concentrations of this compound or its derivatives to the wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in the incubator.
-
Measure the absorbance at 450 nm using a microplate reader.[5]
Cytotoxicity and Apoptosis Assays
These assays help to distinguish between different modes of cell death, such as apoptosis and necrosis.
2.1. Hoechst 33342 and Propidium Iodide (PI) Double Staining
This method uses two fluorescent dyes to differentiate between healthy, apoptotic, and necrotic cells. Hoechst 33342 is a cell-permeable dye that stains the nuclei of all cells, while PI is a cell-impermeable dye that only enters cells with compromised membranes (late apoptotic or necrotic cells).
Protocol:
-
Plate cells at a density of 1.5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Treat cells with this compound or its derivatives for the desired time.
-
Induce oxidative stress if required (e.g., with 550 µM H₂O₂ for 6 hours).[3]
-
Stain cells with 2 µg/mL Hoechst 33342 for 30 minutes in the dark.
-
Stain cells with 2 µg/mL PI for 15 minutes in the dark.[3]
-
Visualize and quantify the stained cells using a fluorescence microscope. Healthy cells will show uniform blue fluorescence, early apoptotic cells will show condensed or fragmented blue nuclei, and late apoptotic/necrotic cells will show both blue and red fluorescence.
2.2. Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.
Protocol:
-
Induce apoptosis in your target cells by treating with this compound or its derivatives.
-
Harvest 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound and its derivatives have been shown to modulate key signaling pathways involved in cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway Inhibition by 3,9-Di-O-methylnissolin (DOM)
DOM has been reported to inhibit the progression of gastric cancer by suppressing the NF-κB signaling pathway.[1][2]
Caption: Inhibition of the NF-κB pathway by 3,9-Di-O-methylnissolin.
Nrf2/HO-1 Signaling Pathway Activation by this compound-3-O-β-d-glucopyranoside (MNG)
MNG has been shown to protect cells against oxidative stress by activating the Nrf2/HO-1 pathway.[3]
Caption: Activation of the Nrf2/HO-1 pathway by MNG.
Experimental Workflows
Visualizing the experimental workflow can help in planning and executing the assays efficiently.
Cell Viability and Cytotoxicity Assay Workflow
Caption: General workflow for cell viability and cytotoxicity assays.
Apoptosis Detection by Flow Cytometry Workflow
Caption: Workflow for Annexin V/PI apoptosis detection.
References
- 1. BIOCELL | 3,9-Di-O-Methylnissolin Inhibits Gastric Cancer Progression by the RIPK2-Mediated Suppression of the NF-κB Pathway [techscience.com]
- 2. BIOCELL | Free Full-Text | 3,9-Di-O-Methylnissolin Inhibits Gastric Cancer Progression by the RIPK2-Mediated Suppression of the NF-κB Pathway [techscience.com]
- 3. Cytoprotection against Oxidative Stress by this compound-3-O-β-d-glucopyranoside from Astragalus membranaceus Mainly via the Activation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Methylnissolin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylnissolin, an isoflavonoid compound naturally found in plants of the Astragalus genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and antioxidant effects.[1][2] These properties are attributed to its ability to modulate key cellular signaling pathways, primarily the IκB/NF-κB, Mitogen-Activated Protein Kinase (MAPK), and Nrf2/HO-1 pathways.[1][2] The development of this compound analogs presents a promising avenue for the discovery of novel therapeutics with enhanced potency and specificity.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to efficiently evaluate the biological activity of this compound analogs. The assays are focused on the three core signaling pathways modulated by this compound, enabling a comprehensive assessment of the structure-activity relationship (SAR) of novel compounds. The protocols are tailored for a 96-well or 384-well format, making them suitable for screening large compound libraries.
Target Signaling Pathways
IκB/NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of genes involved in inflammation and immune responses.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been shown to inhibit this pathway, making it a key target for screening analogs with anti-inflammatory potential.[1][2]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical signaling pathway that regulates a variety of cellular processes, including inflammation, cell proliferation, and apoptosis.[5] The pathway consists of a series of protein kinases that phosphorylate and activate one another. Key members of this pathway include ERK, JNK, and p38 MAPK. Dysregulation of the MAPK pathway is implicated in numerous diseases, and its modulation by this compound highlights its therapeutic potential.[1][2]
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[6][7] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the Antioxidant Response Element (ARE), leading to the transcription of target genes. This compound and its glycosides have been reported to activate this protective pathway.[6][7]
High-Throughput Screening Protocols
The following protocols are designed for a 96-well or 384-well plate format and can be adapted for automated liquid handling systems.
Protocol 1: NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB pathway by measuring the expression of a luciferase reporter gene under the control of an NF-κB response element.[3][6][8]
Experimental Workflow:
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound analogs dissolved in DMSO
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay System (e.g., Promega ONE-Glo™)
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T-NF-κB-luc cells in white, opaque microplates at a density of 2 x 104 cells/well (96-well) or 5 x 103 cells/well (384-well) in 100 µL or 25 µL of culture medium, respectively. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%. Add the compounds to the cells and incubate for 1 hour at 37°C. Include vehicle control (DMSO) and a known NF-κB inhibitor (e.g., BAY 11-7082) as controls.
-
Stimulation: Add TNF-α to each well to a final concentration of 10 ng/mL to induce NF-κB activation. For negative control wells, add an equivalent volume of culture medium.
-
Incubation: Incubate the plates for 6-8 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate-reading luminometer.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the TNF-α stimulated control. Plot the data and determine the IC50 value for each active analog.
| Parameter | Value |
| Cell Line | HEK293T-NF-κB-luc |
| Seeding Density (96-well) | 2 x 104 cells/well |
| Seeding Density (384-well) | 5 x 103 cells/well |
| Compound Incubation | 1 hour |
| Stimulant | TNF-α (10 ng/mL) |
| Stimulation Time | 6-8 hours |
| Detection Method | Luminescence |
Protocol 2: MAPK (p-ERK1/2) AlphaLISA Assay
This assay measures the phosphorylation of Extracellular signal-regulated kinase (ERK1/2), a key downstream component of the MAPK pathway, using Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology.[9][10]
Experimental Workflow:
Materials:
-
A549 cells (or other suitable cell line)
-
RPMI-1640 medium with 10% FBS
-
This compound analogs dissolved in DMSO
-
Epidermal Growth Factor (EGF)
-
AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer)
-
White, opaque 384-well microplates (ProxiPlates)
-
Alpha-enabled plate reader
Procedure:
-
Cell Seeding: Seed A549 cells in 384-well ProxiPlates at a density of 1 x 104 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Add 5 µL of 5X concentrated this compound analogs to the wells. Incubate for 1 hour at 37°C.
-
Stimulation: Add 5 µL of 6X concentrated EGF to a final concentration of 100 ng/mL. Incubate for 10 minutes at 37°C.
-
Lysis: Add 10 µL of 4X Lysis Buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Detection: Add 10 µL of a mixture of Acceptor beads and biotinylated anti-p-ERK1/2 antibody to each well. Incubate for 1 hour at room temperature in the dark.
-
Donor Bead Addition: Add 10 µL of Streptavidin-Donor beads to each well. Incubate for 1 hour at room temperature in the dark.
-
Signal Reading: Read the plate on an Alpha-enabled plate reader.
Data Analysis:
Calculate the percentage of inhibition of ERK1/2 phosphorylation for each compound concentration relative to the EGF-stimulated control. Determine the IC50 values for active compounds.
| Parameter | Value |
| Cell Line | A549 |
| Seeding Density (384-well) | 1 x 104 cells/well |
| Compound Incubation | 1 hour |
| Stimulant | EGF (100 ng/mL) |
| Stimulation Time | 10 minutes |
| Detection Method | AlphaLISA |
Protocol 3: Nrf2-ARE Luciferase Reporter Assay
This assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene driven by the Antioxidant Response Element (ARE).[1][3]
Experimental Workflow:
Materials:
-
HepG2 cells stably expressing an ARE-luciferase reporter construct
-
Eagle's Minimum Essential Medium (EMEM) with 10% FBS
-
This compound analogs dissolved in DMSO
-
Sulforaphane (positive control)
-
Luciferase Assay System
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2-ARE-luc cells in white, opaque microplates at a density of 3 x 104 cells/well (96-well) or 8 x 103 cells/well (384-well). Incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound analogs to the cells. Include a vehicle control (DMSO) and a positive control (Sulforaphane, 10 µM).
-
Incubation: Incubate the plates for 16-24 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: Perform the luciferase assay as described in Protocol 1.
Data Analysis:
Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control. Determine the EC50 value for each active analog.
| Parameter | Value |
| Cell Line | HepG2-ARE-luc |
| Seeding Density (96-well) | 3 x 104 cells/well |
| Seeding Density (384-well) | 8 x 103 cells/well |
| Compound Incubation | 16-24 hours |
| Positive Control | Sulforaphane (10 µM) |
| Detection Method | Luminescence |
Data Presentation and Interpretation
All quantitative data from the HTS assays should be summarized in tables for clear comparison of the potency (IC50 or EC50 values) and efficacy of the this compound analogs. This structured presentation will facilitate the identification of lead compounds and aid in understanding the structure-activity relationships within the analog series. It is also recommended to perform a counterscreen, such as a cell viability assay (e.g., CellTiter-Glo®), to identify and eliminate cytotoxic compounds from the hit list.
By employing these detailed protocols and data analysis strategies, researchers can effectively and efficiently screen libraries of this compound analogs to identify promising new drug candidates with potent anti-inflammatory and antioxidant activities.
References
- 1. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 3. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytoprotection against Oxidative Stress by this compound-3-O-β-d-glucopyranoside from Astragalus membranaceus Mainly via the Activation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytoprotection against Oxidative Stress by this compound-3- O-β-d-glucopyranoside from Astragalus membranaceus Mainly via the Activation of the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Methylnissolin Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Methylnissolin in cell culture media. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound is an isoflavonoid compound with a pterocarpan core structure, naturally found in plants of the Astragalus genus. It has demonstrated various pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects, making it a compound of interest for drug development.[1] The stability of this compound in cell culture media is a critical concern because its degradation can lead to a decrease in its effective concentration, resulting in inaccurate and irreproducible experimental outcomes. Factors such as the composition of the culture medium, pH, temperature, and exposure to light can all influence its stability.[2][3]
Q2: What are the primary factors that can lead to the degradation of this compound in cell culture media?
Several factors can contribute to the degradation of this compound in a typical cell culture environment:
-
pH: Isoflavonoids can be unstable in alkaline conditions.[4] Standard culture media are typically buffered to a physiological pH of around 7.4, but cellular metabolism can cause local pH shifts.
-
Oxidation: As an antioxidant itself, this compound can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) that can be generated by cellular metabolism or components in the media.[1][5]
-
Enzymatic Degradation: If using serum-containing media, esterases and other enzymes present in the serum can potentially metabolize this compound.
-
Light Exposure: Many flavonoids are sensitive to light, which can catalyze their degradation.[2][3]
-
Interactions with Media Components: Certain components in cell culture media, such as metal ions or reactive species, could potentially interact with and degrade this compound.
Q3: How can I prepare and store a stock solution of this compound to maximize its stability?
Proper preparation and storage of your this compound stock solution are crucial for maintaining its integrity.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds like this compound.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell culture, which could have cytotoxic effects.
-
Storage Conditions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Store these aliquots at -20°C or -80°C in the dark.
-
Quality Control: Before use, visually inspect the stock solution for any signs of precipitation. If precipitation is observed, gentle warming and vortexing may be necessary to redissolve the compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or weaker-than-expected biological effects of this compound. | 1. Degradation in stock solution: Repeated freeze-thaw cycles or improper storage. 2. Degradation in culture medium: Instability at 37°C over the course of the experiment. 3. Adsorption to plasticware: The compound may be sticking to the surface of plates or flasks, reducing its effective concentration. | 1. Prepare fresh aliquots of the stock solution from a new powder vial. 2. Perform a stability test of this compound in your specific cell culture medium at 37°C over your experimental timeframe (see Experimental Protocol below). Consider adding antioxidants like N-acetylcysteine (NAC) or using a more stable analog if degradation is significant. 3. Consider using low-adsorption plasticware. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) may also help. |
| Precipitate forms in the cell culture medium after adding this compound. | 1. Low solubility: The final concentration of this compound exceeds its solubility in the culture medium. 2. Interaction with media components: The compound may be precipitating with proteins or other components in the serum or media. | 1. Lower the final concentration of this compound. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced precipitation and cytotoxicity. 2. Try preparing the working solution in a serum-free medium first and then adding it to the cells. If using serum, ensure it is properly thawed and mixed. |
| Increased cell death or unexpected cytotoxicity. | 1. Degradation products are toxic: A breakdown product of this compound may be more cytotoxic than the parent compound. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium is too high. | 1. If significant degradation is confirmed, try to minimize it by following the stability-enhancing recommendations. Consider purifying the this compound if impurities are suspected. 2. Ensure the final concentration of the solvent is well-tolerated by your cell line (typically <0.5% for DMSO). Always include a vehicle control (medium with the same amount of solvent) in your experiments. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound powder
-
DMSO
-
Your cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare the working solution: Dilute the this compound stock solution in your complete cell culture medium to the final concentration you use in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubate the samples: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). Place the tubes in a 37°C incubator with 5% CO₂.
-
Sample collection: At each time point, remove one tube from the incubator and immediately store it at -80°C to halt any further degradation until analysis. The t=0 sample should be frozen immediately after preparation.
-
Sample analysis:
-
Data analysis:
-
Normalize the peak area of this compound at each time point to the peak area at t=0.
-
Plot the percentage of remaining this compound against time to visualize its degradation kinetics.
-
Signaling Pathways and Experimental Workflows
PDGF-BB Signaling Pathway
This compound has been shown to inhibit platelet-derived growth factor (PDGF)-BB-induced cell proliferation. The following diagram illustrates the general PDGF-BB signaling cascade.
References
- 1. A Natural Compound this compound: Physicochemical Properties, Pharmacological Activities, Pharmacokinetics and Resource Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. A versatile, stability-indicating and high-throughput ultra-fast liquid chromatography method for the determination of isoflavone aglycones in soybeans, topical formulations, and permeation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Encapsulation of soy isoflavone extract by freeze drying, its stability during storage and development of isoflavone enriched yoghurt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of isoflavone aglycones variability in soy food supplements using a validated HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Methylnissolin in Cancer Cell Lines
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Methylnissolin in cancer cell line experiments. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help identify, understand, and mitigate potential off-target effects, ensuring data accuracy and therapeutic specificity.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a drug or compound, such as this compound, interacts with unintended molecules or pathways in the cell, in addition to its intended therapeutic target.[1][2] These interactions can lead to unforeseen biological consequences, including toxicity, altered cell signaling, and experimental results that are difficult to interpret.[3] For kinase inhibitors, off-target effects are common due to the structural similarity of the ATP-binding pocket across the human kinome.[3][4] Understanding and mitigating these effects is crucial for the accurate assessment of this compound's efficacy and safety.
Q2: How can I preemptively assess the potential off-target profile of this compound?
A2: A combination of computational and experimental approaches is recommended. In silico tools can predict potential off-target interactions based on the structure of this compound and the homology of known protein targets.[5][6] Experimentally, broad-spectrum kinase activity panels are invaluable for screening against hundreds of kinases to identify potential off-target binding and inhibition.[4][7] These initial screens can provide a landscape of this compound's selectivity.
Q3: What are the first experimental steps to confirm a suspected off-target effect observed in my cancer cell line?
A3: The first step is to validate the on-target engagement in your specific cell line. Subsequently, you can use techniques like cellular thermal shift assays (CETSA) to confirm that this compound is binding to the suspected off-target protein within the cell. Western blotting can be used to assess the phosphorylation status of downstream substrates of the suspected off-target kinase to see if its activity is modulated by this compound.
Q4: Can off-target effects ever be beneficial in cancer therapy?
A4: While often associated with adverse effects, off-target interactions can sometimes contribute to a drug's therapeutic efficacy through polypharmacology.[8][9] For instance, a compound might inhibit a primary oncogenic kinase while also inhibiting other kinases involved in resistance pathways. However, these "beneficial" off-target effects must be carefully characterized and understood.
Troubleshooting Guides
Problem 1: I'm observing significant cytotoxicity at concentrations where the on-target effect is minimal.
-
Possible Cause: This is a strong indication of potent off-target toxicity. This compound may be inhibiting a protein essential for cell survival at lower concentrations than required for its intended therapeutic effect.[10][11]
-
Troubleshooting Steps:
-
Perform a Dose-Response Viability Assay: Test a wider range of this compound concentrations on your cancer cell line and a non-cancerous control cell line to determine the therapeutic window.
-
Conduct a Kinome Scan: Use a broad kinase inhibitor profiling service to identify off-target kinases that are potently inhibited at the cytotoxic concentrations.
-
Validate Off-Target Engagement: Use CETSA or western blot analysis to confirm that this compound engages with the identified off-target(s) at the cytotoxic concentrations in your cell line.
-
Rescue Experiment: If a specific off-target is identified, attempt a rescue experiment by overexpressing a drug-resistant mutant of the off-target protein to see if it alleviates the cytotoxicity.
-
Problem 2: My results with this compound are inconsistent across different cancer cell lines, even though they all express the target protein.
-
Possible Cause: The off-target landscape can vary significantly between different cell lines due to variations in their proteome and kinome expression. An off-target that is highly expressed and critical in one cell line may be absent or non-essential in another.
-
Troubleshooting Steps:
-
Characterize the Kinome of Your Cell Lines: If possible, use proteomic or transcriptomic data to compare the expression levels of potential off-target kinases across the cell lines showing variable responses.
-
Correlate Sensitivity with Off-Target Expression: Analyze whether the sensitivity to this compound correlates with the expression level of a particular off-target kinase.
-
Use a More Selective Analog (if available): If a more target-selective version of this compound exists, compare its effects to the parent compound in the different cell lines. A similar response across cell lines with the more selective compound would suggest the initial variability was due to off-target effects.
-
Problem 3: I've knocked out the intended target of this compound using CRISPR/Cas9, but the cells are still sensitive to the drug.
-
Possible Cause: This is a definitive sign that the observed cellular phenotype (e.g., cell death) is due to off-target effects. The drug is acting through one or more other proteins to exert its effect.[10]
-
Troubleshooting Steps:
-
Confirm Target Knockout: Ensure the target protein is completely absent via western blot or other sensitive protein detection methods.
-
Identify the True Target(s): This situation requires advanced techniques to identify the unknown protein(s) responsible for the drug's activity. Methods like chemical proteomics (e.g., affinity purification-mass spectrometry) can be used to pull down the binding partners of this compound from cell lysates.
-
Re-evaluate the Mechanism of Action: The results necessitate a fundamental re-evaluation of this compound's mechanism of action in your experimental system.
-
Data Presentation: On-Target vs. Off-Target Activity of this compound
The following tables present hypothetical data to illustrate the process of characterizing the on-target and off-target profiles of this compound.
Table 1: Kinase Selectivity Profile of this compound (Biochemical Assay)
| Kinase Target | IC50 (nM) | Classification |
| Target Kinase A (On-Target) | 15 | On-Target |
| Kinase B | 85 | Off-Target |
| Kinase C | 250 | Off-Target |
| Kinase D | > 10,000 | Non-Target |
| Kinase E | 45 | Off-Target |
| Kinase F | > 10,000 | Non-Target |
Table 2: Cellular Activity of this compound in Cancer Cell Line X
| Assay | Endpoint | EC50 (nM) |
| On-Target Pathway Inhibition | p-Substrate A (Y234) reduction | 50 |
| Off-Target Pathway Inhibition | p-Substrate E (T197) reduction | 150 |
| Cell Viability | Reduction in cell number | 120 |
This hypothetical data suggests that while this compound is potent against its intended target in a biochemical assay, the cellular potency for on-target pathway inhibition is lower. The cell viability EC50 is closer to the off-target pathway inhibition EC50, suggesting that off-target effects may contribute to the observed cytotoxicity.
Experimental Protocols
Protocol 1: Western Blot for On- and Off-Target Pathway Activity
-
Cell Culture and Treatment: Plate cancer cell lines at a density of 1x10^6 cells per 60 mm dish. The following day, treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 200, 500 nM) for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated on-target substrate, the total on-target substrate, the phosphorylated off-target substrate, the total off-target substrate, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the EC50 value.
Visualizations: Pathways and Workflows
Caption: Hypothetical signaling pathways for this compound's on- and off-target effects.
Caption: Troubleshooting flowchart for deconvoluting on-target vs. off-target effects.
Caption: Experimental workflow for identifying and mitigating off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials | Semantic Scholar [semanticscholar.org]
Addressing Methylnissolin interference in colorimetric and fluorescent assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference from Methylnissolin in colorimetric and fluorescent assays. The following resources are designed to help you identify, understand, and mitigate potential assay artifacts caused by this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound (also known as Astrapterocarpan) is a natural isoflavonoid compound found in plants of the Astragalus genus.[1][2][3][4] Like other isoflavonoids, its chemical structure contains a pterocarpan core, which can interact with various biological and chemical components in an assay, potentially leading to inaccurate results.[1][5][6] Interference can arise from its inherent physicochemical properties, such as light absorption or antioxidant activity.
Q2: What are the common types of interference observed with compounds like this compound in colorimetric and fluorescent assays?
Compounds like this compound can cause interference in several ways:
-
Light Absorbance: If this compound absorbs light at the same wavelength used for measurement in a colorimetric assay, it can lead to falsely high or low readings.
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of the assay's fluorophore, leading to a false-positive signal.
-
Fluorescence Quenching: this compound might absorb the excitation energy or interact with the excited fluorophore, causing a decrease in the fluorescent signal (quenching), which could be misinterpreted as inhibitory activity.
-
Chemical Reactivity: As an isoflavonoid with antioxidant properties, this compound could react with assay reagents, such as enzymes or substrates, leading to non-specific inhibition or activation.[5][7][8]
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that may interfere with enzyme kinetics or light scattering.
Q3: My colorimetric assay results are inconsistent when testing this compound. What could be the cause?
Inconsistent results in colorimetric assays could be due to this compound's light absorption properties. Since isoflavonoids are analyzed using UV detection (e.g., at 254 nm and 260 nm), it is plausible that this compound has absorbance in the UV-Vis spectrum that could overlap with the wavelength of your assay's chromophore.[9]
Q4: I am observing a high background signal in my fluorescence-based assay when this compound is present. What should I do?
A high background signal in the presence of this compound is likely due to its intrinsic fluorescence (autofluorescence). To confirm this, run a control experiment with this compound in the assay buffer without the fluorescent probe or substrate. If you still observe a high signal, autofluorescence is the likely cause.
Q5: Could this compound's biological activity be a source of "interference" in my cell-based assay?
Yes. This compound is known to modulate several signaling pathways, including the PI3K/AKT, MAPK, and Nrf2/HO-1 pathways.[1][10] If your cell-based assay readout is influenced by these pathways, the observed effect might be a true biological response rather than a technical artifact. It is crucial to use appropriate orthogonal assays to distinguish between on-target and off-target effects.
Troubleshooting Guides
Issue 1: Suspected Interference in a Colorimetric Assay (e.g., MTT, XTT)
| Symptom | Possible Cause | Troubleshooting Step | Expected Outcome |
| Increased absorbance in wells with this compound, even in no-cell controls. | This compound absorbs light at the assay wavelength. | Run a spectral scan of this compound in the assay buffer to determine its absorbance spectrum. | Identification of absorbance peaks that may overlap with the assay's measurement wavelength. |
| Non-linear dose-response curve. | Compound aggregation or complex interactions with assay components. | Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer. | A more consistent and predictable dose-response relationship if aggregation was the issue. |
| Reduced color development. | This compound is chemically reacting with and reducing the tetrazolium dye. | Perform the assay in a cell-free system with and without this compound to see if it directly affects the assay reagents. | No color change in the cell-free system would suggest the effect is biological, while a change would indicate chemical interference. |
The following table provides hypothetical data illustrating how to correct for this compound's intrinsic absorbance in a colorimetric assay.
| Condition | Raw Absorbance (570 nm) | Absorbance of this compound alone (570 nm) | Corrected Absorbance |
| Vehicle Control | 0.850 | 0.005 | 0.845 |
| 10 µM this compound | 0.720 | 0.050 | 0.670 |
| 50 µM this compound | 0.510 | 0.250 | 0.260 |
Issue 2: Suspected Interference in a Fluorescent Assay (e.g., Calcium flux, Reporter gene assay)
| Symptom | Possible Cause | Troubleshooting Step | Expected Outcome |
| High background fluorescence in the presence of this compound. | Autofluorescence of this compound. | Measure the fluorescence of this compound in the assay buffer at the assay's excitation and emission wavelengths. | A significant fluorescence signal from this compound alone confirms autofluorescence. |
| Decreased fluorescence signal that is not dose-dependent in a predictable manner. | Fluorescence quenching. | Perform a counter-screen where this compound is added to a solution of the fluorescent product to see if it reduces the signal. | A decrease in fluorescence intensity of the isolated fluorophore upon addition of this compound indicates quenching. |
| Unexpected changes in cell health or morphology. | Cytotoxicity or biological effects of this compound. | Run a cell viability assay (e.g., using a non-fluorescent method like CellTiter-Glo®) in parallel. | Determine if the observed effects correlate with changes in cell viability. |
This table demonstrates a hypothetical correction for autofluorescence in a fluorescent assay.
| Condition | Raw Fluorescence Units (RFU) | RFU of this compound alone | Corrected RFU |
| Vehicle Control | 1500 | 50 | 1450 |
| 10 µM this compound | 1800 | 350 | 1450 |
| 50 µM this compound | 3500 | 2000 | 1500 |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the dilutions to the wells of a microplate.
-
Include a buffer-only control.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
Subtract the buffer background from the this compound readings to determine its intrinsic fluorescence.
Protocol 2: Orthogonal Assay for Cell Viability
To confirm that the effects of this compound are not due to cytotoxicity, use an orthogonal assay that relies on a different detection method.
-
Plate cells and treat with a dose-range of this compound for the same duration as your primary experiment.
-
Use a luminescence-based assay, such as Promega's CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Follow the manufacturer's protocol to measure luminescence.
-
Compare the results to your primary colorimetric or fluorescent assay to identify discrepancies.
Visualizations
Caption: Troubleshooting workflow for assay interference.
Caption: Known signaling pathways modulated by this compound.
References
- 1. A Natural Compound this compound: Physicochemical Properties, Pharmacological Activities, Pharmacokinetics and Resource Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. This compound | PDGFR | ERK | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Quality Control of Radix Astragali (The Root of Astragalus membranaceus var. mongholicus) Along Its Value Chains [frontiersin.org]
- 10. Cytoprotection against Oxidative Stress by this compound-3-O-β-d-glucopyranoside from Astragalus membranaceus Mainly via the Activation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for Methylnissolin treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for Methylnissolin treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting incubation time for this compound treatment?
A1: Based on in-vitro studies of this compound and its derivatives, a 24-hour incubation period is a common starting point for cell viability and cytoprotection assays. However, the optimal time is highly dependent on the cell type, the concentration of this compound used, and the specific biological endpoint being measured. For cytotoxicity assays, incubation times of 48 to 72 hours may be necessary to observe significant effects.
Q2: How does the mechanism of action of this compound influence the choice of incubation time?
A2: this compound is known to modulate several signaling pathways, including PI3K/Akt, MAPK, and Nrf2/HO-1. The kinetics of these pathways can vary. For instance, activation of pathways like MAPK can sometimes be observed within minutes to a few hours, while downstream effects on gene expression and protein synthesis, such as the induction of Nrf2/HO-1 target genes, may require longer incubation periods (e.g., 6 to 24 hours) to become apparent. Therefore, for mechanistic studies, a time-course experiment is crucial.
Q3: Can the incubation time affect the off-target effects of this compound?
A3: While specific data on the time-dependent off-target effects of this compound are limited, it is a general principle in pharmacology that longer incubation times can potentially lead to the accumulation of metabolites or the activation of secondary, non-specific pathways. It is advisable to perform time-course and dose-response experiments to identify a time window that maximizes the desired on-target effect while minimizing potential off-target activities.
Q4: What are some common issues that can arise from suboptimal incubation times?
A4:
-
False negatives: Too short an incubation time may not be sufficient to induce a measurable biological response.
-
Toxicity: Excessively long incubation times can lead to non-specific cytotoxicity, confounding the interpretation of results.
-
Secondary effects: Prolonged exposure might trigger cellular adaptation or feedback mechanisms that can mask the primary effect of the compound.
Troubleshooting Guides
Problem 1: No observable effect of this compound treatment.
| Possible Cause | Suggested Solution |
| Incubation time is too short. | The biological process being studied may require a longer duration to manifest. Increase the incubation time in a step-wise manner (e.g., 24h, 48h, 72h). |
| This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. |
| Cell density is not optimal. | Ensure that cells are in the exponential growth phase and are seeded at a consistent density for all experiments. Overly confluent or sparse cultures can respond differently to treatment.[1] |
| Compound instability. | Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. Consider the stability of this compound in your specific cell culture medium over the planned incubation period. |
Problem 2: High cell death or unexpected toxicity.
| Possible Cause | Suggested Solution |
| Incubation time is too long. | Reduce the incubation time. A time-course experiment can help identify the earliest time point at which the desired effect is observed without significant toxicity. |
| This compound concentration is too high. | Perform a dose-response experiment to identify a non-toxic working concentration. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.1%). Include a vehicle control in all experiments. |
| Contamination. | Regularly check cell cultures for signs of bacterial, fungal, or mycoplasma contamination.[2][3] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for a Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the exponential growth phase (typically 18-24 hours).
-
Treatment: Prepare serial dilutions of this compound. Treat the cells with a range of concentrations. Include a vehicle-only control.
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Add solubilization solution (e.g., DMSO) and read the absorbance at the appropriate wavelength.
-
Analysis: Plot cell viability against this compound concentration for each time point. The optimal incubation time will be the one that provides a clear dose-response curve and an IC50 value that is reproducible.
Protocol 2: Time-Course Analysis of Signaling Pathway Activation by Western Blot
-
Cell Seeding and Starvation: Plate cells in 6-well plates. Once they reach 70-80% confluency, you may want to serum-starve the cells for a few hours to reduce basal signaling pathway activation, depending on the specific pathway being investigated.
-
This compound Treatment: Treat cells with a predetermined effective concentration of this compound.
-
Time-Course Collection: Lyse the cells at various time points after treatment (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 16h, 24h).
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated (activated) and total forms of the signaling proteins of interest (e.g., p-Akt/Akt, p-ERK/ERK, Nrf2).
-
Analysis: Quantify the band intensities to determine the kinetics of protein activation in response to this compound treatment.
Data Presentation
Table 1: Example of a Time-Course and Dose-Response Experiment for Determining IC50 of this compound on a Cancer Cell Line
| Incubation Time | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 24 hours | 0 (Vehicle) | 100 ± 4.5 |
| 10 | 95 ± 5.1 | |
| 50 | 88 ± 6.2 | |
| 100 | 80 ± 5.8 | |
| 48 hours | 0 (Vehicle) | 100 ± 3.9 |
| 10 | 85 ± 4.3 | |
| 50 | 65 ± 5.5 | |
| 100 | 45 ± 4.9 | |
| 72 hours | 0 (Vehicle) | 100 ± 5.2 |
| 10 | 70 ± 6.1 | |
| 50 | 40 ± 4.8 | |
| 100 | 20 ± 3.7 |
Visualizations
References
Preventing degradation of Methylnissolin during sample preparation
Welcome to the technical support center for Methylnissolin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a pterocarpan, a class of isoflavonoids, naturally found in plants of the Astragalus genus.[1] Like many natural products, its complex structure can be susceptible to degradation under various environmental conditions, leading to inaccurate experimental results. Understanding and controlling its stability is crucial for reliable quantification and functional studies.
Q2: What are the primary factors that can cause this compound degradation?
While specific forced degradation studies on this compound are limited, based on its chemical structure and data from related pterocarpans like medicarpin, the primary factors of concern are:
-
pH: Extreme acidic or basic conditions can lead to hydrolysis or rearrangement.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or even ambient light may induce photodegradation.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation.
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound solid compounds and solutions should be stored at 4°C and protected from light. For long-term storage of stock solutions, it is advisable to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the expected degradation products of this compound?
Based on metabolic studies of the closely related pterocarpan, medicarpin, potential degradation of this compound may involve reactions such as demethylation, hydrogenation, hydroxylation, and conjugation (e.g., glucuronidation, sulfation).[1][2] These transformations can alter the compound's polarity and mass, leading to the appearance of unexpected peaks in chromatographic analyses.
Troubleshooting Guide
This guide addresses common issues encountered during this compound sample preparation and analysis.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during extraction: Use of harsh solvents, high temperatures, or prolonged exposure to light. | Use mild extraction solvents (e.g., methanol, ethanol, ethyl acetate). Perform extraction at room temperature or on ice. Protect samples from light at all stages by using amber vials or covering with aluminum foil. |
| Incomplete extraction: The chosen solvent may not be optimal for the sample matrix. | Optimize the extraction solvent system. Consider a sequential extraction with solvents of increasing polarity. Ensure thorough homogenization of the sample matrix. | |
| Adsorption to labware: this compound may adsorb to glass or plastic surfaces. | Use silanized glassware or low-adsorption polypropylene tubes. | |
| Extra peaks in chromatogram | Presence of degradation products: Exposure to adverse pH, temperature, or light. | Review the sample preparation workflow to identify and mitigate potential stress factors. Refer to the "Preventing Degradation" section for best practices. |
| Contamination: Contaminants from solvents, reagents, or the sample matrix itself. | Use high-purity (e.g., HPLC or LC-MS grade) solvents and reagents. Include a blank sample (matrix without the analyte) to identify background peaks. | |
| Loss of compound during storage | Instability in solution: The solvent may not be suitable for long-term storage. | Store stock solutions in DMSO at -20°C or -80°C. For working solutions in aqueous buffers, prepare them fresh before each experiment. |
| Repeated freeze-thaw cycles: This can lead to degradation of the compound. | Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles. | |
| Inconsistent analytical results | Variable degradation between samples: Inconsistent handling and processing times. | Standardize the entire sample preparation protocol, ensuring that all samples are processed under identical conditions and for the same duration. |
| Instrumental variability: Fluctuations in column temperature or mobile phase composition. | Ensure the HPLC/LC-MS system is properly equilibrated and maintained. Use a column oven to maintain a constant temperature. Prepare fresh mobile phase for each run. |
Data Presentation
The following table summarizes the potential degradation pathways of this compound, inferred from metabolic studies of the structurally similar compound, medicarpin.[1][2] Direct forced degradation studies on this compound are needed for definitive identification of degradation products under specific stress conditions.
| Degradation Pathway | Potential Transformation | Expected Change in Physicochemical Properties |
| Demethylation | Loss of a methyl group (-CH₃) | Increased polarity, decrease in mass by 14 Da |
| Hydrogenation | Addition of hydrogen atoms | Decreased polarity, increase in mass |
| Hydroxylation | Addition of a hydroxyl group (-OH) | Increased polarity, increase in mass by 16 Da |
| Glucuronidation | Conjugation with glucuronic acid | Significantly increased polarity and mass |
| Sulfation | Conjugation with a sulfate group | Significantly increased polarity and mass |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Matrix (e.g., Plasma)
This protocol is adapted from a method for another 3-hydroxy pterocarpan and should be optimized for your specific application.[3]
Materials:
-
Biological matrix (e.g., rat plasma)
-
This compound standard
-
Internal Standard (IS) solution (e.g., Biochanin A in methanol)
-
Diethyl ether (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
0.1% Acetic acid in water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL, low-adsorption)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard solution.
-
Add 1 mL of diethyl ether.
-
Vortex mix for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (diethyl ether) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 v/v acetonitrile:0.1% acetic acid in water).
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: Representative HPLC-MS/MS Analysis of this compound
This is a representative method and may require optimization for your specific instrument and application.
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
This compound: To be determined by direct infusion of a standard solution.
-
Internal Standard (e.g., Biochanin A): To be determined by direct infusion of a standard solution.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Mandatory Visualizations
Caption: A simplified diagram of signaling pathways potentially modulated by this compound.
Caption: A general workflow for the extraction and preparation of this compound samples.
Caption: A logical troubleshooting guide for common issues in this compound analysis.
References
- 1. Metabolites of Medicarpin and Their Distributions in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of 3-hydroxy pterocarpan, a novel osteogenic compound in rat plasma by liquid chromatography-tandem mass spectrometry: application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-inflammatory Effects of Methylnissolin in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of Methylnissolin and the well-established corticosteroid, Dexamethasone, with a focus on their effects in primary cells. While direct head-to-head studies in the same primary cell type are not yet available in published literature, this document synthesizes existing data to offer valuable insights for researchers investigating novel anti-inflammatory compounds.
Executive Summary
This compound, an isoflavonoid, and its glycoside derivative, this compound-3-O-glucoside (MNG), have demonstrated promising anti-inflammatory activities in various in vitro models. Their mechanisms of action appear to involve the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.
Dexamethasone, a potent synthetic glucocorticoid, serves as a benchmark for anti-inflammatory drugs. Its primary mechanism involves the inhibition of pro-inflammatory transcription factors, most notably NF-κB, leading to a broad suppression of inflammatory responses.
This guide presents a compilation of available quantitative data, detailed experimental protocols for assessing anti-inflammatory effects in primary cells, and visual representations of the key signaling pathways involved to facilitate a deeper understanding of the potential of this compound as a therapeutic agent.
Data Presentation: A Comparative Overview
The following tables summarize the reported anti-inflammatory effects of this compound-3-O-glucoside (MNG) and Dexamethasone from separate studies. It is critical to note that the experimental conditions, including cell types and stimuli, differ between these studies. Therefore, a direct quantitative comparison of potency should be made with caution.
Table 1: Summary of Anti-inflammatory Effects of this compound-3-O-glucoside (MNG)
| Cell Type | Inflammatory Stimulus | Measured Parameter | MNG Concentration(s) | Key Finding |
| Co-culture of 3T3-L1 adipocytes and RAW264.7 macrophages | Co-culture conditions | IL-6 Production | 10, 25, 50 µM | Dose-dependent reduction in IL-6 levels.[1] |
| Co-culture of 3T3-L1 adipocytes and RAW264.7 macrophages | Co-culture conditions | MCP-1 Production | 10, 25, 50 µM | Dose-dependent reduction in MCP-1 levels.[1] |
| RAW264.7 macrophages | Lipopolysaccharide (LPS) | IκB/NF-κB signaling | Not specified | Dose-dependent inhibition of the IκB/NF-κB inflammatory signaling pathway.[2] |
Table 2: Summary of Anti-inflammatory Effects of Dexamethasone in Primary Cells
| Primary Cell Type | Inflammatory Stimulus | Measured Parameter | Dexamethasone Concentration(s) | Key Finding |
| Human Monocytes | Lipopolysaccharide (LPS) | IL-6 Production | 10⁻⁹ to 10⁻⁶ M | Dose-dependent inhibition of IL-6 production.[3][4][5] |
| Human Monocytes | Lipopolysaccharide (LPS) | TNF-α Production | 1 µM | 86% suppression of TNF-α release. |
| Human Blood Myeloid Dendritic Cells | Lipopolysaccharide (LPS) | CD86 Expression | Not specified | Reduced expression of the co-stimulatory molecule CD86. |
| Murine Mast Cells | Interleukin-33 (IL-33) | IL-6, TNF, IL-13 Production | IC₅₀ ≤ 5 nM | Potent suppression of pro-inflammatory cytokine production. |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the anti-inflammatory effects of this compound and Dexamethasone.
Caption: The NF-κB signaling pathway and points of therapeutic intervention.
Caption: The MAPK signaling cascade in the inflammatory response.
Caption: The Nrf2/HO-1 antioxidant and anti-inflammatory pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to validate the anti-inflammatory effects of compounds in primary cells.
Isolation and Culture of Primary Human Monocytes
-
Materials: Ficoll-Paque PLUS, PBS, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, CD14 MicroBeads.
-
Procedure:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMC layer with PBS.
-
Isolate monocytes from the PBMC population using positive selection with CD14 MicroBeads according to the manufacturer's protocol.
-
Culture the purified monocytes in RPMI-1640 supplemented with 10% FBS and Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
LPS-Induced Cytokine Production Assay in Primary Macrophages
-
Materials: Primary macrophages, cell culture medium, Lipopolysaccharide (LPS) from E. coli, test compounds (this compound, Dexamethasone), ELISA kits for target cytokines (e.g., IL-6, TNF-α).
-
Procedure:
-
Seed primary macrophages in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis of NF-κB Activation
-
Materials: Primary macrophages, RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA protein assay kit, SDS-PAGE gels, PVDF membranes, primary antibodies (anti-phospho-p65, anti-p65, anti-β-actin), HRP-conjugated secondary antibody, ECL detection reagent.
-
Procedure:
-
Seed primary macrophages in a 6-well plate and treat with test compounds and LPS as described above for a shorter duration (e.g., 30-60 minutes).
-
Lyse the cells with RIPA buffer containing inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities.
-
Conclusion and Future Directions
The available data indicates that this compound possesses anti-inflammatory properties, mediated through the inhibition of the NF-κB and MAPK pathways and activation of the Nrf2/HO-1 pathway. While these findings are promising, the absence of direct comparative studies with established anti-inflammatory drugs like Dexamethasone in primary cells represents a significant knowledge gap.
Future research should prioritize head-to-head comparisons of this compound and corticosteroids in well-defined primary immune cell models. Determining the half-maximal inhibitory concentration (IC₅₀) for the suppression of key pro-inflammatory cytokines (e.g., IL-6, TNF-α) in primary macrophages or dendritic cells would provide a quantitative measure of potency and allow for a more definitive assessment of this compound's therapeutic potential. Such studies are essential to guide further pre-clinical and clinical development of this promising natural compound.
References
- 1. oncotarget.com [oncotarget.com]
- 2. atsjournals.org [atsjournals.org]
- 3. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone transforms lipopolysaccharide-stimulated human blood myeloid dendritic cells into myeloid dendritic cells that prime interleukin-10 production in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Methylnissolin and Other Bioactive Isoflavonoids from Astragalus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Methylnissolin and other prominent isoflavonoids found in Astragalus species. The objective is to offer a clear, data-driven comparison of their biological activities, supported by experimental evidence and methodologies, to aid in research and development.
Introduction to Astragalus Isoflavonoids
The genus Astragalus is a cornerstone of traditional medicine, renowned for its diverse pharmacological properties.[1][2] Among its vast array of bioactive constituents, isoflavonoids have garnered significant attention for their therapeutic potential.[1][3] This comparison will focus on this compound and its glycoside, this compound-3-O-β-D-glucoside, alongside other key isoflavonoids like Formononetin and Calycosin, which are also subjects of extensive research.[4][5][6][7]
Comparative Biological Activities
Recent studies have highlighted the distinct yet sometimes overlapping biological effects of these compounds, particularly in the realms of anti-inflammatory, antioxidant, and neuroprotective activities.
Anti-inflammatory and Hepatoprotective Effects
Experimental evidence strongly suggests that this compound and its glucoside, this compound-3-O-β-D-glucoside (MLG), exhibit notable anti-inflammatory properties.[4] In a key study, both compounds were shown to suppress the release of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells.[4] Furthermore, in vivo studies demonstrated that this compound can significantly ameliorate liver injury in mice, indicating a potent hepatoprotective effect.[4] The underlying mechanism for these effects appears to be the downregulation of pro-inflammatory cytokine expression via the NF-κB signaling pathway.[4]
This compound-3-O-β-d-glucopyranoside (MNG) has also been shown to inhibit lipid accumulation and inflammatory responses in an adipocyte-macrophage co-culture model, suggesting its potential in preventing obesity-related inflammatory diseases.[8][9]
Table 1: Comparative Anti-inflammatory Effects of Astragalus Isoflavonoids
| Compound | Model System | Key Findings | Reference |
| This compound (ML) | LPS-stimulated RAW 264.7 cells | Suppressed the release of iNOS, COX-2, IL-1β, IL-6, and TNF-α. | [4] |
| LPS/D-gal-induced acute liver injury in mice | Markedly ameliorated liver injury. | [4] | |
| This compound-3-O-β-D-glucoside (MLG) | LPS-stimulated RAW 264.7 cells | Suppressed the release of iNOS, COX-2, IL-1β, IL-6, and TNF-α. | [4] |
| This compound-3-O-β-d-glucopyranoside (MNG) | 3T3-L1 and RAW264.7 cell co-culture | Inhibited lipid accumulation and production of IL-6 and MCP-1. Downregulated C/EBPβ, C/EBPα, PPARγ, COX-2, and iNOS. | [8][9] |
| Formononetin | LPS-induced dopaminergic neurodegeneration model | Suppressed microglia activation and lowered the production of TNF-α, nitric oxide, and superoxide. | [7] |
| Calycosin | LPS-induced dopaminergic neurodegeneration model | Suppressed microglia activation and lowered the production of TNF-α, nitric oxide, and superoxide. | [7] |
Neuroprotective Effects
Several Astragalus isoflavonoids have demonstrated significant neuroprotective potential. Formononetin, for instance, has shown protective effects against N-methyl-D-aspartate-induced neurotoxicity.[1] Studies on cerebral ischemia-reperfusion injury have revealed that Calycosin, Formononetin, and its metabolite Daidzein, can offer synergistic neuroprotective effects.[6] These effects are partly mediated through the activation of the Estrogen Receptor-PI3K-Akt signaling pathway.[6]
A comparative study on their efficacy in an in vitro model of oxygen-glucose deprivation plus reoxygenation (OGD/RO) showed the following order of potency: Daidzein > Formononetin > Calycosin.[7] In an in vivo middle cerebral artery occlusion (MCAO) model, higher doses of Daidzein, Formononetin, and Calycosin all significantly reduced infarct volumes.[7]
Table 2: Comparative Neuroprotective Effects of Astragalus Isoflavonoids
| Compound | Model System | Key Findings | Reference |
| Formononetin | N-methyl-D-aspartate-induced neurotoxicity in cortical neurons | Displayed neuroprotective effects. | [1] |
| OGD/RO or L-glutamate-treated primary cultured neurons | Protected against cell death. | [7] | |
| MCAO model in rats | Significantly reduced infarct volume at 60 μmol/kg. | [7] | |
| Calycosin | OGD/RO or L-glutamate-treated primary cultured neurons | Protected against cell death. | [6][7] |
| MCAO model in rats | Significantly reduced infarct volume at 60 μmol/kg. | [7] | |
| Daidzein (metabolite of Formononetin) | OGD/RO or L-glutamate-treated primary cultured neurons | Showed the highest neuroprotective efficacy among the three. | [7] |
| MCAO model in rats | Significantly reduced infarct volume at 60 μmol/kg. | [7] |
Antioxidant Activity
The antioxidant properties of Astragalus isoflavonoids are a cornerstone of their therapeutic effects. This compound-3-O-glucoside has been identified as a potent antioxidant, demonstrating strong activity in scavenging DPPH free radicals.[10] In another study, extracts from Astragalus membranaceus hairy root cultures, rich in isoflavonoids, exhibited significant antioxidant activities with low IC50 values.[11] Formononetin has also been recognized for its antioxidant properties, contributing to its neuroprotective and other health benefits.[5][12]
Table 3: Comparative Antioxidant Activity of Astragalus Isoflavonoids
| Compound/Extract | Assay | Key Findings | Reference |
| This compound-3-O-glucoside | DPPH free radical scavenging | Showed strong synergistic effects in scavenging DPPH free radicals. | [10] |
| Astragalus membranaceus hairy root culture extracts | In vitro antioxidant assays | Exhibited antioxidant activities with lower IC50 values compared to field-grown roots. | [11] |
| Formononetin | General antioxidant properties | Recognized for its antioxidant effects contributing to neuroprotection. | [5][12] |
| Calycosin | Oxidative stress models | Exhibits antioxidant properties beneficial for neuroprotection. | [13] |
Key Signaling Pathways
The biological activities of this compound and other Astragalus isoflavonoids are mediated through the modulation of several key signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. This compound and MLG have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.[4]
References
- 1. Flavonoids from the Genus Astragalus: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Bioactive components and clinical potential of Astragalus species [frontiersin.org]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. Astragali Radix Isoflavones Synergistically Alleviate Cerebral Ischemia and Reperfusion Injury Via Activating Estrogen Receptor-PI3K-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Natural Compound this compound: Physicochemical Properties, Pharmacological Activities, Pharmacokinetics and Resource Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient production of isoflavonoids by Astragalus membranaceus hairy root cultures and evaluation of antioxidant activities of extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. qascf.com [qascf.com]
- 13. jchr.org [jchr.org]
A Comparative Analysis of Methylprednisolone's Anti-Inflammatory Mechanism and Direct Kinase Inhibitors
For Immediate Release
In the landscape of anti-inflammatory therapeutics, the synthetic glucocorticoid Methylprednisolone has long been a cornerstone for managing a wide array of conditions. Its potent immunosuppressive effects are well-documented. However, a common misconception is its classification alongside direct kinase inhibitors. This guide provides a comparative analysis of Methylprednisolone's mechanism of action against that of specific kinase inhibitors, clarifying its role in modulating inflammatory signaling pathways and offering supporting experimental data for researchers, scientists, and drug development professionals.
Methylprednisolone does not function by directly binding to and inhibiting protein kinases. Instead, its primary mechanism involves binding to the intracellular glucocorticoid receptor. This complex then translocates to the nucleus, where it modulates the transcription of a wide range of genes. This genomic action results in the downregulation of pro-inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are critical drivers of inflammation.
In contrast, direct kinase inhibitors are small molecules designed to specifically bind to the active site of a particular kinase, preventing the phosphorylation of its downstream targets and thereby blocking the signaling cascade. This fundamental difference in their mode of action is reflected in their potency and specificity.
Comparative Efficacy on Inflammatory Signaling Pathways
To objectively compare the efficacy of Methylprednisolone with direct kinase inhibitors, we have summarized their inhibitory concentrations (IC50) on key inflammatory pathways. It is important to note that the IC50 values for Methylprednisolone represent its indirect effects on these pathways, such as the inhibition of downstream events like cytokine production or reporter gene activity, rather than direct enzyme inhibition.
| Compound | Class | Target Pathway | Specific Target | Potency (IC50) |
| Methylprednisolone | Glucocorticoid | NF-κB & MAPK | Indirectly suppresses pathway activation | Micromolar (µM) range for pathway inhibition |
| BAY 11-7082 | IKK Inhibitor | NF-κB | IκBα phosphorylation | ~10 µM[1][2][3][4] |
| U0126 | MEK Inhibitor | MAPK/ERK | MEK1 / MEK2 | 72 nM (MEK1), 58 nM (MEK2)[5][6][7] |
| Trametinib | MEK Inhibitor | MAPK/ERK | MEK1 / MEK2 | ~2 nM[7][8] |
| Sorafenib | Multi-kinase Inhibitor | MAPK/ERK | Raf-1 / B-Raf | 6 nM (Raf-1), 22 nM (B-Raf)[9][10][11] |
As the data indicates, direct kinase inhibitors such as U0126, Trametinib, and Sorafenib exhibit high potency, with IC50 values in the nanomolar (nM) range for their respective kinase targets.[5][6][7][8][9][10][11] The IKK inhibitor, BAY 11-7082, shows potency in the micromolar (µM) range for inhibiting NF-κB activation.[1][2][3][4] While specific IC50 values for Methylprednisolone's indirect effects are less commonly reported in a standardized manner, studies have shown that concentrations in the micromolar range are required to achieve significant inhibition of NF-κB nuclear translocation.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action, the following diagrams illustrate the MAPK/ERK signaling pathway and a typical experimental workflow for assessing pathway inhibition.
Caption: MAPK/ERK signaling pathway with points of inhibition.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Protocol 1: NF-κB Nuclear Translocation Assay
This assay is designed to quantify the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of Methylprednisolone or a direct NF-κB pathway inhibitor (e.g., BAY 11-7082) for 1 hour.
-
Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 30-60 minutes.
2. Cell Fractionation:
-
Following treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a cytoplasmic extraction buffer to isolate the cytoplasmic fraction.
-
Centrifuge the remaining cell pellet and lyse it with a nuclear extraction buffer to isolate the nuclear fraction.
3. Quantification of p65:
-
Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA assay.
-
Quantify the amount of p65 in the nuclear extracts using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the p65 subunit.
-
The results can be expressed as the amount of nuclear p65 relative to the total protein concentration.
Protocol 2: Western Blot for Phosphorylated ERK (p-ERK)
This protocol is used to assess the inhibition of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK1/2.
1. Cell Culture and Treatment:
-
Plate cells (e.g., A549 or MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Pre-treat the cells with desired concentrations of Methylprednisolone or a MAPK pathway inhibitor (e.g., U0126, Trametinib) for 1-2 hours.
-
Stimulate the cells with a growth factor, such as Epidermal Growth Factor (EGF) or Phorbol 12-myristate 13-acetate (PMA), for 10-15 minutes.
2. Protein Extraction and Quantification:
-
Immediately after stimulation, place the plates on ice and wash the cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and scrape the cells.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Measure the protein concentration of the lysates using a BCA assay.
3. Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize the results, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
Conclusion
While Methylprednisolone is a highly effective anti-inflammatory agent, it is crucial for the scientific community to understand that its mechanism is distinct from that of direct kinase inhibitors. Methylprednisolone acts upstream at the genomic level to suppress the expression of pro-inflammatory genes, thereby indirectly inhibiting pathways like NF-κB and MAPK. In contrast, kinase inhibitors offer a more targeted approach by directly blocking the activity of specific enzymes within these cascades. This guide provides a clear comparison of these different therapeutic strategies, supported by quantitative data and detailed experimental protocols, to aid researchers in their drug discovery and development endeavors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 4. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. U0126 | CAS 109511-58-2 | MEK inhibitor [stressmarq.com]
- 7. abmole.com [abmole.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Safe Handling of Methylnissolin: A Guide to Personal Protective Equipment and Disposal
Disclaimer: The chemical "Methylnissolin" is not found in established chemical databases. The following guidance is based on established safety protocols for handling hazardous chemicals and uses Methanol as a representative example. Researchers must consult the Safety Data Sheet (SDS) specific to any chemical they are handling to ensure appropriate safety measures are taken.
This guide provides essential safety and logistical information for the handling and disposal of hazardous chemicals, with a focus on personal protective equipment (PPE). The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling a substance like Methanol, which is a toxic and flammable liquid.
| PPE Category | Specification | Purpose |
| Hand Protection | Butyl rubber, Neoprene, or Viton gloves | Provides protection against skin contact and absorption. |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and vapors. |
| Face Protection | Face shield (in addition to goggles) | Offers a full-face barrier against splashes. |
| Body Protection | Flame-resistant lab coat | Protects against splashes and fire hazards. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge | Required when working outside of a fume hood or with poor ventilation. |
Chemical Handling and Disposal Workflow
Proper handling and disposal of hazardous chemicals are paramount to laboratory safety and environmental protection. The following workflow diagram illustrates the key steps involved.
Caption: A generalized workflow for the safe handling and disposal of hazardous laboratory chemicals.
Experimental Protocol: General Chemical Handling in a Laboratory Setting
The following is a generalized protocol for handling a hazardous chemical like Methanol in a research environment.
-
Preparation:
-
Consult the Safety Data Sheet (SDS) for the specific chemical to understand its hazards and required safety precautions.
-
Ensure a calibrated and certified chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate personal protective equipment as specified in the table above.
-
-
Execution:
-
Perform all manipulations of the hazardous chemical within the chemical fume hood to minimize inhalation exposure.
-
Use appropriate glassware and equipment designed for the specific procedure.
-
Dispense the chemical carefully to avoid splashes and spills.
-
Keep all containers with the hazardous chemical sealed when not in use.
-
-
Waste Management:
-
Segregate waste streams according to institutional guidelines (e.g., halogenated vs. non-halogenated solvents).
-
Collect all chemical waste in appropriately labeled, sealed, and compatible containers.
-
Never dispose of hazardous chemicals down the drain.
-
-
Decontamination and Cleanup:
-
Wipe down the work surface within the fume hood with an appropriate decontaminating agent.
-
Clean all contaminated glassware and equipment.
-
In case of a spill, follow the established spill cleanup procedure outlined in the SDS.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Logical Relationship: Hazard Control Hierarchy
The hierarchy of controls is a fundamental concept in occupational safety that prioritizes the most effective measures for mitigating hazards. The following diagram illustrates this principle as it applies to handling hazardous chemicals in a laboratory.
Caption: The hierarchy of controls, prioritizing the most effective strategies for hazard mitigation.
By adhering to these guidelines and consulting the specific Safety Data Sheet for "this compound" or any other chemical, researchers can create a safe and efficient laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
